Sepantronium bromide was discovered in 2007 by Astellas Pharma scientists through a high-throughput screening of chemical libraries for inhibitors of survivin promoter activity [1]. It was identified as a potent, selective suppressor of survivin expression [1].
The drug's mechanism of action is multi-faceted. Initially, it was shown to selectively suppress survivin expression by targeting its promoter, leading to caspase activation and apoptosis induction in cancer cells [1] [2]. Subsequent research revealed a more complex picture, indicating that YM155's primary mechanism involves generating reactive oxygen species (ROS) in the mitochondria [3]. This ROS generation leads to oxidative DNA damage and suppression of survivin transcription via a ROS/AKT/FoxO signaling axis [3]. At the molecular level, YM155 directly binds to and disrupts the ILF3/p54(nrb) protein complex, which is involved in survivin expression [1]. It also interferes with SP1 transcription factor binding to the survivin core promoter region [1].
The diagram below illustrates the multi-modal mechanism of action of this compound.
Multi-modal mechanism of this compound action.
The following tables summarize the key stages of the drug's development.
Table 1: Preclinical Profile of this compound
| Aspect | Findings |
|---|---|
| Discovery | Identified via high-throughput screen of survivin promoter inhibitors (2007) [1]. |
| In Vitro Activity | Potent activity across diverse cancer cell lines (low nM range) regardless of p53 status [1]. |
| In Vivo Efficacy | Induced tumor regression in xenograft models (lymphoma, prostate cancer, bladder cancer, melanoma) [1]. |
| Synergy | Sensitized tumor cells to cisplatin and carboplatin in vivo [1]. |
Table 2: Key Clinical Trial Outcomes
| Trial Phase | Population | Key Findings | Reference |
|---|---|---|---|
| Phase I (US) | Advanced solid tumors | MTD: 4.8 mg/m²/day (7-day CIVI, q21-days). 1 CR (NHL), 2 PRs (prostate cancer) [1]. | Tolcher et al. |
| Phase I (Japan) | Advanced solid tumors | MTD: 8.0 mg/m²/day (7-day CIVI, q21-days) [1] [2]. | Satoh et al. |
| Phase II (NSCLC) | Platinum-refractory NSCLC | Modest activity: RR 5.4%, median PFS 1.7 mo, median OS 6.6 mo [1]. | Giaccone et al. |
| Phase II (Melanoma) | Unresectable Stage III/IV melanoma | Low activity: objective tumor response rate ~3% [1]. | Chesney et al. |
| Phase I/II (Combination) | Untreated Stage IV NSCLC (with carboplatin/paclitaxel) | MTD of YM155: 10 mg/m²/day (72-h CIVI). No improvement in response rate (primary endpoint) vs. historical controls [4]. | Kelly et al. |
The initial classification of YM155 as a specific "survivin suppressor" has been revised. Recent evidence indicates that its primary mode of action is the generation of reactive oxygen species (ROS), with survivin suppression and DNA damage being secondary effects [3]. This broader mechanism explains the observed extensive transcriptomic changes and its characterization as a "general chemotherapeutic" [3] [5]. Research also identified YM155 as a substrate for the multidrug resistance protein (MDR1/ABCB1/P-gp), providing a mechanism for resistance in previously treated patients [1].
After being discontinued for initial indications, the drug is experiencing a revival. Cothera Bioscience is now developing it under the name PC-002, focusing on its ability to inhibit deubiquitinases (DUBs) and induce degradation of the Myc oncoprotein [6]. This new first-in-class mechanism has garnered FDA Fast Track designation for treating relapsed/refractory Burkitt Lymphoma and other Myc-driven cancers [6]. Clinical trials are ongoing for relapsed/refractory high-grade B-cell lymphoma, Burkitt lymphoma, and other solid tumors [7] [8].
The diagram below illustrates the new understanding of its mechanism and the revived development pathway.
Revised mechanism and current development status.
YM155 (sepantronium bromide) represents a first-in-class small molecule inhibitor originally identified through high-throughput screening using a survivin promoter-luciferase reporter system. This imidazolium-based compound with chemical formula C₂₀H₁₉BrN₄O₃ was developed by Astellas Pharma, Inc. as a specific survivin suppressant with demonstrated potent anti-tumor activity across various human cancer models in preclinical studies. [1] [2] Survivin (encoded by the BIRC5 gene) is a critical member of the inhibitor of apoptosis (IAP) protein family that functions as a key regulator of both apoptosis inhibition and mitotic progression. What makes survivin particularly attractive as a therapeutic target is its differential expression profile – while it is undetectable in most normal differentiated adult tissues, it is highly overexpressed in numerous human cancers and associated with poor prognosis, treatment resistance, and disease recurrence. [1] [3]
Despite YM155's promising preclinical profile and advancement to Phase I/II clinical trials for several malignancies including melanoma, leukemia, lymphoma, breast cancer, and non-small cell lung cancer, its clinical efficacy as a monotherapy has been modest, prompting extensive investigations into its precise mechanism of action. [2] [3] The compound was initially characterized as a specific transcriptional suppressor of the survivin gene, but subsequent research has revealed a more complex multimodal mechanism involving mitochondrial targeting, reactive oxygen species (ROS) generation, and DNA damage induction, which collectively contribute to its potent cytotoxic effects against cancer cells. This whitepaper provides a comprehensive technical analysis of YM155's mechanisms of action, with particular emphasis on its survivin suppression capabilities, based on current scientific evidence.
YM155 exerts its initial characterization as a survivin suppressor through direct transcriptional regulation of the BIRC5 gene. Mechanistic studies reveal that YM155 specifically targets the survivin core promoter region spanning 269 base pairs, with the region between -149 to -71 playing a particularly critical role in YM155-mediated suppression. This promoter region contains specific CDE/CHR elements (cell cycle-dependent elements/cell cycle genes homology regions) that normally govern cell cycle-dependent expression of survivin, but YM155's inhibitory effects operate independently of cell cycle arrest, as demonstrated by flow cytometry analysis showing no G1 phase accumulation in treated cells. [1]
The primary transcriptional mechanism involves disruption of Sp1 transcription factor binding to the survivin promoter. Electrophoretic mobility shift assays (EMSA) have demonstrated that YM155 abrogates the interaction between nuclear proteins and the survivin promoter region, with Sp1 identified as the major binding factor through antibody supershift experiments. [1] This disruption occurs without affecting Sp1 protein expression levels but rather through re-localization of Sp1 within the nucleus. The critical role of Sp1 is further confirmed by rescue experiments where forced overexpression of Sp1 neutralized YM155-mediated downregulation of survivin promoter activity, and mutation of Sp1 binding sites in the survivin promoter diminished both DNA-protein interactions and promoter activity. [1]
Beyond Sp1 disruption, YM155 demonstrates a time-dependent biphasic effect on the NF-κB signaling pathway, which represents an additional mechanism for survivin transcriptional regulation. In RCC786.0 renal cell carcinoma cells, YM155 initially promotes p65 NF-κB subunit binding to its DNA consensus sequences at 6 hours, but significantly attenuates this binding by 24 hours. This temporal pattern correlates with observed changes in nuclear translocation – YM155 enhances p65 translocation to the nucleus at early time points but suppresses it at later time points. [4]
The molecular events underlying this NF-κB inhibition involve activation of the deubiquitinating enzyme CYLD, which subsequently leads to inhibition of IKKβ, stabilization of IκBα (the inhibitory protein that sequesters NF-κB in the cytoplasm), and consequently, retention of NF-κB heterodimers in the cytosol. This cascade ultimately diminishes the transcriptional competence of NF-κB and reduces expression of its target genes, including survivin. This mechanism is particularly relevant in cancer types with constitutive NF-κB activation, suggesting potential biomarkers for predicting YM155 sensitivity. [4]
Recent evidence indicates that YM155's primary cytotoxic mechanism may extend beyond direct survivin suppression to involve mitochondrial localization and subsequent dysfunction. Structural analyses reveal that YM155 shares significant similarities with ethidium bromide, including comparable topological polar surface area, octanol-water partition coefficient (CLogP), and electrostatic charge distribution. These shared characteristics enable YM155 to function as a lipophilic cation that preferentially accumulates in mitochondria due to the organelle's high membrane potential. [5]
PicoGreen quenching studies have confirmed that YM155 localizes to mitochondrial DNA (mtDNA), demonstrating dose-dependent quenching of PicoGreen fluorescence specifically in the mitochondrial compartment. This mtDNA binding capacity underlies YM155's profound impact on mitochondrial function, including rapid depletion of cellular ATP levels (observed as early as 3 hours post-treatment), disruption of mitochondrial membrane potential, and increased mitochondrial permeability as evidenced by cytochrome c and smac/DIABLO release into the cytosol. [5] Importantly, these effects occur independently of apoptosis activation, as YM155 treatment does not generate characteristic caspase-3 activation or PARP cleavage fragments typically associated with apoptotic cell death. [5]
A pivotal discovery in understanding YM155's mechanism reveals that generation of reactive oxygen species represents the primary mode of action, while survivin suppression constitutes a secondary effect. Studies using isogenic pairs of YM155-sensitive and resistant triple-negative breast cancer cell lines demonstrate that YM155 induces ROS production specifically in the mitochondria, in addition to engaging a previously identified redox cycling pathway. [6] This ROS-mediated cytotoxicity establishes a causal link between YM155-induced oxidative stress and transcriptional suppression of survivin through a newly identified ROS/AKT/FoxO/survivin axis in TNBC cells. [6]
The consequences of YM155-induced mitochondrial dysfunction extend to profound metabolic alterations, as evidenced by comprehensive metabolomic profiling. YM155 treatment significantly impairs oxidative phosphorylation while simultaneously increasing glycolytic intermediates – a metabolic shift consistent with mitochondrial stress. Specifically, YM155 decreases basal respiration, ATP production, maximum respiration, and spare respiratory capacity while increasing proton leak, as measured by Seahorse extracellular flux analysis. [5] Furthermore, YM155 treatment reduces most tricarboxylic acid cycle intermediates and disrupts pyrimidine metabolism, indicating broad dysregulation of mitochondrial metabolic functions. [5]
The multifaceted mechanisms of YM155 action in cancer cells, showing interconnected pathways leading to cell death.
YM155 treatment triggers robust apoptotic cell death across multiple cancer types, as evidenced by increased Annexin-V staining, caspase activation, and characteristic morphological changes. In multiple myeloma cells, YM155 demonstrates remarkable potency with IC₅₀ values ranging from 1.9-6.7 nM, inducing both early and late apoptosis in a dose-dependent manner. [7] The compound simultaneously downregulates key anti-apoptotic proteins including survivin and Mcl-1, while also abrogating interleukin-6-induced STAT3 phosphorylation, thereby removing crucial survival signals in tumor cells. [7]
A particularly noteworthy characteristic of YM155 is its efficacy against quiescent cells in the G₀/G₁ phases of the cell cycle. Traditional chemotherapeutic agents typically target rapidly dividing cells, but YM155 demonstrates unique capability in eliminating slow-cycling or non-cycling cells that often contribute to disease recurrence and therapeutic resistance. Triple-color flow cytometric analysis confirms that YM155 potently induces cell death in multiple myeloma cells residing in G₀ phase, suggesting potential utility against minimal residual disease and cancer stem cell populations. [7] Additionally, YM155 treatment induces G₀/G₁ cell cycle arrest in neuroblastoma models, further limiting proliferative capacity and sensitizing cells to additional therapeutic interventions. [2] [3]
Beyond its transcriptional and mitochondrial effects, YM155 directly induces DNA damage through multiple mechanisms. The compound has been shown to inhibit topoisomerase activity, leading to DNA strand breaks and activation of the DNA damage response pathway. [2] This DNA-damaging capability appears functionally significant, as research indicates that adaptation to both survivin suppression and DNA damage pathways proves critical in conferring YM155 resistance in triple-negative breast cancer models. [6]
The relationship between DNA damage and survivin suppression appears bidirectional – while YM155-induced DNA damage contributes to cell death, the reduction of survivin itself further sensitizes cells to DNA-damaging agents. Survivin normally plays a role in cellular repair processes, and its suppression compromises the ability of cancer cells to recover from genotoxic stress. This mechanistic insight provides rational basis for combination therapies with conventional DNA-damaging chemotherapeutic agents, as demonstrated by synergistic interactions between YM155 and etoposide in neuroblastoma models, and with carboplatin in ovarian cancer. [2] [8]
The development of YM155-resistant cell lines has provided valuable insights into potential predictive biomarkers for YM155 response and resistance mechanisms. In triple-negative breast cancer models, resistant cells demonstrate adaptation to both ROS-mediated cytotoxicity and DNA damage pathways, suggesting that baseline oxidative stress management capacity and DNA repair proficiency may influence YM155 sensitivity. [6] Additionally, the time-dependent NF-κB inhibition by YM155 suggests that constitutive NF-κB activation might represent another biomarker for patient stratification. [4]
Research across various cancer types indicates that elevated survivin expression alone may be insufficient to predict YM155 response, as the compound's efficacy involves multiple mechanisms beyond survivin suppression. Instead, the integrative assessment of mitochondrial function, redox regulatory capacity, and DNA damage repair capabilities may provide more accurate predictors of therapeutic response. The stability of the YM155 resistance phenotype – maintained even after 6 weeks of drug withdrawal – suggests epigenetic or permanent genetic adaptations rather than transient metabolic adjustments. [6]
Understanding YM155's multimodal mechanism supports the development of rational combination therapies that enhance efficacy and overcome resistance. Preclinical data demonstrates promising synergistic interactions when YM155 is combined with various conventional and targeted agents:
Table 1: Quantitative Effects of YM155 Across Cancer Types
| Cancer Type | IC₅₀ Values | Key Molecular Effects | Experimental Models | Citations |
|---|---|---|---|---|
| Triple-Negative Breast Cancer | 0.5-2.5 nM (parental cells) | ROS generation, mitochondrial dysfunction, DNA damage | MDA-MB-231, BT-20, MDA-MB-453 cell lines | [6] |
| Multiple Myeloma | 1.9-6.7 nM | Survivin & Mcl-1 downregulation, STAT3 inhibition | KMS12, KMS11, U266 cell lines, xenograft models | [7] |
| Neuroblastoma | 8-212 nM | G₀/G₁ arrest, p53 upregulation, apoptosis induction | SH-SY5Y, SK-N-AS, IMR-32 cell lines, PDX models | [2] [3] |
| Oral Squamous Cell Carcinoma | N/A | PUMA upregulation, caspase-3 activation | SCC9 cell line, xenograft models | [9] |
| Renal Cell Carcinoma | 40 nM | NF-κB inhibition, CYLD activation | RCC786.0 cell line | [4] |
| Lung Cancer | 10-20 nM | AMPK activation, BMP signaling inhibition, TCA cycle disruption | A549, H1299 cell lines | [5] |
Survivin Promoter-Luciferase Reporter Assays provide a fundamental methodology for investigating YM155's transcriptional effects. The experimental workflow involves:
Electrophoretic Mobility Shift Assays (EMSA) enable detailed analysis of transcription factor binding disruptions:
Seahorse Extracellular Flux Analysis provides comprehensive assessment of YM155-induced mitochondrial dysfunction:
Metabolomic Profiling enables systematic analysis of YM155-induced metabolic alterations:
Table 2: Key Signaling Pathways Affected by YM155 Treatment
| Pathway | Molecular Components | Direction of Change | Functional Consequences | Experimental Evidence |
|---|---|---|---|---|
| ROS/AKT/FoxO/Survivin | ROS, AKT, FoxO transcription factors | Activated then suppressed | Survivin transcriptional repression | Immunoblotting, ROS detection, promoter assays [6] |
| Mitochondrial Function | mtDNA, ETC complexes, TCA enzymes | Impaired | Decreased OXPHOS, metabolic reprogramming | Seahorse analysis, metabolomics, mtDNA binding [5] |
| NF-κB Signaling | CYLD, IKKβ, IκBα, p65/p50 | Time-dependent inhibition | Altered inflammatory response, survivin downregulation | EMSA, luciferase reporter, fractionation [4] |
| Apoptosis Regulation | Survivin, Mcl-1, caspases, Bcl-2 family | Pro-apoptotic shift | Caspase-dependent and independent cell death | Western blot, Annexin V staining, caspase assays [9] [7] |
| Cell Cycle Control | CDK inhibitors, cyclins, p53 | G₀/G₁ arrest | Reduced proliferation, quiescent cell targeting | Flow cytometry, colony formation [2] [7] |
Experimental approaches for investigating YM155 mechanisms, integrating molecular and phenotypic analyses.
YM155 represents a multifaceted anticancer agent with a complex mechanism extending beyond its initial characterization as a specific survivin suppressant. The compound simultaneously targets multiple interconnected processes – including transcriptional regulation, mitochondrial function, redox homeostasis, and DNA integrity – that collectively contribute to its potent cytotoxic effects against diverse cancer types. The primary sequence of events involves initial mitochondrial localization and ROS generation, followed by activation of the ROS/AKT/FoxO/survivin axis and induction of DNA damage, ultimately leading to cell death through both caspase-dependent and independent mechanisms. [6] [5]
The clinical translation of YM155 has been challenging despite promising preclinical activity, likely due to compensatory adaptations in cancer cells and insufficient patient stratification strategies. Future research directions should focus on identifying robust predictive biomarkers based on YM155's multifaceted mechanism, particularly factors related to mitochondrial function, redox regulation, and DNA damage repair. Additionally, rational combination strategies that simultaneously target multiple vulnerabilities exposed by YM155 treatment hold significant promise for enhancing therapeutic efficacy and overcoming resistance. The unique capability of YM155 to target quiescent cells further suggests potential applications in minimal residual disease settings and cancer stem cell-directed therapies. [7] [2] [8]
YM155 (Sepantronium Bromide) was initially identified as a specific suppressant of BIRC5 transcription. However, research indicates its mechanism is multifaceted, extending beyond survivin inhibition alone [1] [2].
| Aspect of Action | Detailed Description |
|---|---|
| Primary Transcriptional Suppression | YM155 disrupts the positive regulatory ILF3/p54nrb complex on the BIRC5 promoter, leading to reduced survivin mRNA and protein levels [1] [2]. |
| Additional Molecular Targets | RNA microarray studies identify other potential targets (ID1, FOXO1, CYLD), suggesting YM155's growth inhibitory effects are not exclusively mediated by survivin suppression [1]. |
| Downstream Cellular Effects | Induces apoptosis (programmed cell death) and causes cell cycle arrest, often in the G0/G1 phase. It can also enhance the expression of tumor suppressor proteins like p53 [2] [3]. |
| Other Reported Activities | Can inhibit topoisomerase activity, leading to DNA damage, and has been shown to modulate autophagy and other pro-survival signaling pathways [2]. |
The following diagram illustrates the core mechanism by which YM155 suppresses survivin expression and triggers downstream cellular effects:
YM155 acts by disrupting the ILF3/p54nrb complex, leading to reduced survivin expression and induction of apoptosis and cell cycle arrest. It also modulates other molecular targets. [1] [2]
To investigate YM155's effects, researchers employ a suite of standardized cellular and molecular assays.
| Protocol | Core Methodology | Key Readout / Analysis |
|---|---|---|
| Cell Viability (MTT) Assay [2] [3] | Cells treated with graded YM155 concentrations (e.g., 0.0032-50 µM) for 24-72 hrs. MTT dye added & converted to purple formazan by live cells. | Measure absorbance (~560 nm). Calculate IC50 (concentration inhibiting 50% of viability) via nonlinear regression (e.g., GraphPad Prism). |
| Clonogenic / Colony Formation Assay [1] [2] | Cells treated, then seeded at low density in semi-solid medium (e.g., methylcellulose) & cultured for 10-14 days. | Count visible colonies after staining (e.g., crystal violet, Giemsa). Measures long-term reproductive viability & replicative potential post-treatment. |
| Analysis of Apoptosis & Cell Cycle [2] [4] | Apoptosis: Stain cells with Annexin-V/PI & analyze via flow cytometry. Cell Cycle: Fix & stain DNA with PI, then analyze by flow cytometry. | Quantify % cells in early/late apoptosis & necrosis (Annexin-V+/PI- & Annexin-V+/PI+). Determine distribution in cell cycle phases (G0/G1, S, G2/M). | | Gene & Protein Expression Analysis [1] [2] [3] | qRT-PCR: Extract RNA, reverse transcribe to cDNA, & perform qPCR with BIRC5-specific primers. Western Blot: Separate proteins via SDS-PAGE, transfer to membrane, & probe with antibodies (e.g., anti-survivin, anti-PARP1). | Calculate fold-change in BIRC5 mRNA vs. control (e.g., GAPDH). Detect protein levels & cleavage products (e.g., PARP1 cleavage indicates apoptosis). |
The workflow below outlines a typical multi-experiment approach to characterize YM155's effects, from initial viability screening to mechanistic investigation:
A typical experimental workflow for evaluating YM155, progressing from viability screening to mechanistic studies. [1] [2] [3]
YM155 demonstrates broad anti-neoplastic activity, with efficacy observed in both solid tumors and hematological malignancies.
| Cancer Type | Model System | Observed Efficacy & Key Findings |
|---|---|---|
| Renal Cell Carcinoma (RCC) [1] | Patient-derived & immortalized cell lines; Mouse xenograft. | Potent growth inhibition; susceptibility independent of VHL status; papillary subtype more resistant than clear cell; synergistic in vitro with sorafenib (though synergy not confirmed in vivo). |
| Neuroblastoma (NB) [2] | MYCN-amplified & non-amplified cell lines; Mouse xenograft. | Potent cytotoxicity (IC50: 8-212 nM); suppressed colony & 3D spheroid growth; induced apoptosis, G0/G1 arrest; synergistic with etoposide; reduced tumor burden in vivo without toxicity. |
| Acute Myeloid Leukemia (AML) [4] | HL-60 & KG-1 cell lines. | Permanent BIRC5 disruption via CRISPR/Cas9n reduced cell viability and induced apoptosis/necrosis, validating BIRC5 as a critical target. |
| Myeloproliferative Neoplasms (MPNs) [3] | JAK2V617F mutant cell lines (HEL, SET2). | Reduced cell viability & clonal growth; induced apoptosis, cell cycle arrest, and autophagy; modulated apoptosis-, cell cycle-, DNA damage-, and autophagy-related genes. |
| Lung Cancer & Glioma [5] | Lung cancer stem cells (LCSCs) & glioma stem cells (GSCs). | Key regulator of cancer stem cells (CSCs) & epithelial-mesenchymal transition (EMT); suppression caused loss of CSC characteristics; acts via secreted factor PAI-1. |
Combining YM155 with other agents is a key strategy to enhance efficacy and overcome resistance.
| Combination Partner | Cancer Model | Outcome & Synergy Assessment |
|---|---|---|
| Sorafenib (multi-kinase inhibitor) [1] | Renal Cell Carcinoma (RCC786.0 cells) | Synergistic *in vitro* at ½ x IC50 concentrations. However, combination failed to arrest tumor progression in a mouse xenograft model, highlighting need for optimized dosing schedules. |
| Etoposide (chemotherapy) [2] | Neuroblastoma (NB cell lines) | Synergistic inhibition of NB growth, with combination ED75 values ranging from 0.17 to 1.0. Suggests YM155 can sensitize cancer cells to conventional chemo. |
| Ruxolitinib (JAK1/2 inhibitor) [3] | JAK2V617F MPN cells (HEL, SET2) | Combined treatment analysis performed using graded concentrations of both drugs. Data visualized to assess interaction effect. |
The rationale for these combinations is that YM155 suppresses survivin, which is often overexpressed in tumors to confer treatment resistance. Lowering survivin levels can sensitize cancer cells to the apoptotic effects of other drugs [2] [6]. YM155 has been investigated in several Phase I/II clinical trials for malignancies including melanoma, lymphoma, and non-small cell lung cancer (NSCLC), demonstrating a manageable safety profile though with modest monotherapy activity [2].
Survivin (BIRC5) is a multifunctional protein that is a member of the Inhibitor of Apoptosis (IAP) family. Its principal functions include inhibiting caspase-dependent apoptosis and ensuring the fidelity of cell division by regulating the mitotic spindle checkpoint [1]. It is highly expressed in most human tumors but is generally undetectable in most terminally differentiated normal adult tissues, making it an attractive and nearly universal cancer target [2] [1] [3]. Its overexpression is consistently correlated with aggressive disease, chemotherapy resistance, and poor patient prognosis [3] [4].
The diagram below illustrates the core networks and therapeutic intervention points for survivin.
Survivin's role in cancer networks and key therapeutic strategies.
Despite over two decades of research, no survivin-specific anticancer agent has gained clinical approval [2] [5]. However, numerous strategies are under investigation, which can be categorized as follows:
Table 1: Categories of Survivin-Targeting Therapeutic Agents
| Strategy Category | Mechanism of Action | Representative Agents & Key Findings |
|---|
| 1. Partner Protein Interaction Inhibitors | Disrupts survivin's interaction with crucial partner proteins (e.g., Hsp90, Smac/DIABLO), leading to its degradation or apoptosis induction. | Shepherdin: A peptidomimetic disrupting survivin-Hsp90 interaction [2]. UC-112 & Analogs (e.g., 10f): Smac mimetics that selectively induce survivin degradation and show in vivo efficacy in melanoma xenografts [2]. PZ-6-QN: Promotes release of Smac from mitochondria, showing broad anticancer activity [2]. | | 2. Homodimerization Inhibitors | Prevents the formation of the survivin homodimer, which is critical for its stability and function. | LLP3, LLP9, Abbott 8: Small molecules identified via structure-based design that disrupt dimerization [2]. | | 3. Gene Transcription Inhibitors | Suppresses transcription of the BIRC5 gene, reducing survivin expression at the mRNA level. | YM155 (Sepantronium Bromide): A first-in-class survivin suppressor that inhibits promoter activity. It shows single-agent and combination efficacy in pre-clinical models of Mantle Cell Lymphoma (MCL) [6] [5]. Clinical development has been hampered by low efficacy/toxicity in some trials [2] [6]. | | 4. mRNA Inhibitors | Utilizes antisense oligonucleotides (ASOs) or miRNAs to target and degrade survivin mRNA. | Survivin ASOs (e.g., LY2181308): These advanced agents have faced challenges in clinical trials due to low antitumor efficacy and/or toxicity [2]. | | 5. Immunotherapy | Engages the immune system to target cells presenting survivin peptides. | Survivin-targeting Vaccines (e.g., SurVaxM): A vaccine currently in Phase II trials for glioblastoma [5]. |
To evaluate potential survivin-targeting therapies, robust in vitro and in vivo models are essential. The following table summarizes key methodologies cited in recent research.
Table 2: Key Experimental Approaches for Validating Survivin-Targeting Therapies
| Experimental Goal | Protocol Details | Key Readouts & Validation |
|---|
| Genetic Knockout (CRISPR-Cas9) | Cell line: HepG2 (Hepatocellular Carcinoma) [7]. Procedure: Design of specific gRNAs; transfection; validation of knockout efficiency via qPCR and Western Blot. | Phenotypes: ~50% reduction in colony formation; increased G2/M cell cycle arrest; elevated apoptosis (Caspase-8 increased 39.5-fold); migration inhibition (wound healing reduced to 29% vs 60% control) [7]. Pathway Analysis: Downregulation of CDK1/2, AURKA; upregulation of p53/p21 [7]. | | In Vitro Drug Sensitivity & Combination Studies | Cell lines: A panel of MCL lines (sensitive, innate/refractory, acquired/resistant) [6]. Agents: YM155 (BIRC5 suppressor), S63845 (MCL-1 inhibitor), Bortezomib, Ibrutinib [6]. Assays: Cytotoxicity assays (e.g., MTT, CellTiter-Glo), apoptosis assays (Annexin V/PI). | Findings: YM155 and S63845 are effective as single agents and in combination with primary drugs (Bortezomib, Ibrutinib). The "secDrug-secDrug" combination (YM155 + S63845) was highly effective [6]. Mechanism Investigation: RNA-seq and pathway analysis identified effects on mitochondrial depolarization and mTOR signaling [6]. | | Bioinformatic & Biomarker Analysis | Data Sources: TCGA, GEO databases [3] [4]. Methods: Differential expression analysis, Kaplan-Meier survival analysis, correlation with immune cell infiltration (via TIMER, CIBERSORT), gene set enrichment analysis (GSEA) [3] [4]. | Key Findings: BIRC5 is a negative prognostic marker across multiple cancers (e.g., LUAD, LIHC) [3] [4]. High expression correlates with specific immune cell infiltration patterns and is linked to cell cycle and p53 signaling pathways [3] [4]. |
The path to a clinically successful survivin-targeting drug is fraught with challenges that inform future research directions.
The core established method for YM155 delivery in clinical trials is a 7-day (168-hour) CIVI, repeated every 21 days [1] [2].
| Parameter | Specification |
|---|---|
| Recommended Dose | 4.8 mg/m²/day (as Monotherapy) [1] [2] |
| Alternative Dose | 5.0 mg/m²/day (in Combination with Rituximab) [3] |
| Infusion Duration | 168 hours (7 days) [1] [3] [2] |
| Cycle Frequency | Every 3 weeks [1] [2] |
| Dose-Limiting Toxicity (DLT) | Reversible renal toxicity (elevated serum creatinine, acute tubular necrosis) at 6.0 mg/m²/day [1] [2] |
Proper preparation and administration are critical for stability and patient safety.
| Component | Requirement / Procedure |
|---|---|
| Formulation | Supplied as a 30 mg/3 mL solution in a lactic acid-based buffer (pH 3.6) [2]. |
| Diluent | 5% Dextrose [2]. |
| Preparation Environment | Controlled light and temperature conditions [2]. |
| Administration Set | Indwelling intravenous catheter with polyethylene-lined tubing and polypropylene syringes (both light-protected) [2]. |
| Syringe Replacement | Syringes should be exchanged every 24 hours during the 7-day infusion [2]. |
Understanding the drug's behavior in the body and monitoring for adverse events are essential for patient management.
| Category | Details |
|---|
| Pharmacokinetic Profile (at MTD) | • Mean Steady-State Concentration (Css): 7.7 ng/mL • Clearance: 47.7 L/h • Terminal Elimination Half-life: 26 hours [1] [2] | | Common Toxicities (Grade 1-2) | Stomatitis, pyrexia, nausea [1] [2]. | | Serious Toxicities (Grade 3-4) | Neutropenia (19.5%), thrombocytopenia (12.2%) – notably in combination therapy [3]. Reversible renal toxicity was dose-limiting [1] [2]. | | Recommended Monitoring | Renal Function: Regular serum creatinine and urinalysis [1] [2]. Other Labs: CBC with differential, chemistry panel [2]. Vital Signs/ECG: Monitored frequently, especially in early cycles [2]. |
Initially identified as a survivin suppressor, recent studies reveal that YM155's primary mechanism involves inducing mitochondrial dysfunction [4] [5]. The drug localizes to mitochondria, generates reactive oxygen species (ROS), and disrupts oxidative phosphorylation, leading to DNA damage and cell death; survivin suppression is likely a secondary effect [4] [5].
The following diagram illustrates this mitochondrial-mediated mechanism of action and its downstream effects:
Diagram 1: The primary mechanism of YM155 involves localizing to mitochondria, causing dysfunction that triggers cell death. Survivin suppression is a downstream consequence [4] [5].
For in vivo efficacy studies, the following protocol has been used in mouse xenograft models, which mirrors the clinical CIVI schedule.
| Step | Description |
|---|---|
| 1. Model Setup | Inject primary PDX cells into NSG mice (intravenously or subcutaneously) [6]. |
| 2. Treatment Initiation | Start 4 weeks post-inoculation (for IV) or when tumors are palpable (for subcutaneous) [6]. |
| 3. Dosing Regimen | Administer YM155 via CIVI at 1.0 or 3.0 mg/kg for 7 days [6]. |
| 4. Cycle | Follow with 2 weeks off-drug. Repeat for multiple cycles (e.g., 2-4 cycles) [6]. |
| 5. Monitoring | Track tumor volume (for subcutaneous models) or measure human B2M in serum and analyze cells from blood, spleen, and bone marrow via flow cytometry (for systemic models) [6]. |
The following tables summarize key efficacy, safety, and pharmacokinetic data from a phase I/II clinical trial in patients with advanced Non-Small-Cell Lung Cancer (NSCLC) [1] [2] [3].
Table 1: Efficacy Outcomes (Phase II Cohort)
| Outcome Measure | Result with Sepantronium Bromide + Carboplatin/Paclitaxel |
|---|---|
| Patient Population | Untreated stage IV NSCLC (n=19) |
| Objective Response Rate (ORR) | 11% (2 Partial Responses) |
| Median Progression-Free Survival (PFS) | 5.7 months |
| Median Overall Survival (OS) | 16.1 months |
Table 2: Safety and Tolerability Profile
| Category | Most Common Findings |
|---|---|
| Most Frequent Toxicities | Mostly hematological (as expected from carboplatin/paclitaxel backbone) [1]. |
| Treatment with this compound | Generally well-tolerated with a favorable safety profile in combination [1] [2]. |
| Drug-Drug Interaction | Combination of carboplatin and paclitaxel may increase the risk of nerve damage [4]. |
Table 3: Pharmacokinetic Parameters of this compound
| Pharmacokinetic Parameter | Value / Observation |
|---|---|
| Recommended Dosage | 10 mg/m²/day as a 72-hour Continuous Intravenous Infusion (CIVI) [1]. |
| Dose Proportionality | Exhibits dose-proportional pharmacokinetics in the tested range [5]. |
| Influence of Renal Impairment | No dose adjustment needed for mild renal impairment. Moderate renal impairment increases exposure by ~30% [5]. |
| Effect of Age and Sex | No significant impact on pharmacokinetics [5]. |
Here is the detailed methodology for the administration of this combination therapy, as used in the clinical trial.
This compound
Carboplatin and Paclitaxel
This compound is believed to primarily target the expression of survivin, but recent transcriptomic studies suggest its mechanism is more complex, involving critical DNA damage repair pathways.
The diagram above illustrates the dual mechanisms of action. The intended mechanism involves survivin suppression, while recent research highlights a potentially critical role in impairing DNA damage repair.
Future applications should consider several factors. The newly identified mechanism of impairing the DNA damage response (DDR) provides a strong rationale for exploring this combination in tumors with inherent DDR deficiencies or for overcoming platinum resistance [7]. Furthermore, the pharmacokinetic profile necessitates caution and potential dose adjustment in patients with moderate renal impairment [5]. Finally, the search for robust pharmacodynamic biomarkers beyond survivin expression is critical, as its suppression has not been consistently correlated with clinical response [1].
I hope these comprehensive application notes and protocols are helpful for your research. If you are exploring specific cancer models or resistance mechanisms, I may be able to provide more targeted information.
| Parameter | Value | Details |
|---|---|---|
| Recommended Schedule | 168-hour CIVI every 3 weeks | Cycle length: 21 days [1]. |
| Maximum Tolerated Dose (MTD) | 4.8 mg/m²/day | Determined in a phase I study [1]. |
| Phase II Dose | 5.0 mg/m²/day | Used in a phase II DLBCL trial [2]. |
| Mean Steady-State Concentration (Css) | 7.7 ng/mL | At the MTD [1]. |
| Clearance (CL) | 47.7 L/h | At the MTD [1]. |
| Terminal Half-Life (t½) | 26 hours | At the MTD [1]. |
| Volume of Distribution (Vss) | 1,763 L | Suggests extensive tissue distribution [1]. |
For scientists investigating YM155 in laboratory models, the following protocols from recent publications can serve as a guide.
This protocol is adapted from studies in neuroblastoma and leukemia cell models [3] [4].
This method is based on a 2025 study in neuroblastoma xenograft mice [3].
YM155 was initially identified as a specific suppressor of survivin transcription. However, research has revealed that its mechanism of action is more complex and involves direct effects on mitochondrial function, leading to DNA damage and apoptosis, particularly in cancer cells [5] [4]. The following diagram synthesizes these key mechanisms.
Beyond its activity as a single agent, YM155 shows promise in combination therapies and for repurposing in non-oncological diseases characterized by pathological cell proliferation.
YM155 (sepantronium bromide) is a first-in-class small-molecule survivin suppressor initially identified as a transcriptional inhibitor of the BIRC5 gene [1]. This imidazolium-based compound with the chemical formula C₂₀H₁₉BrN₄O₃ has demonstrated potent anti-tumor activity across various cancer models, including neuroblastoma, renal cell carcinoma, and head and neck squamous cell carcinoma [5] [6] [3]. YM155 exhibits multiple mechanisms of action beyond survivin suppression, including DNA damage induction, Mcl-1 depletion, and topoisomerase inhibition [1]. The compound has advanced to Phase I/II clinical trials for several malignancies, showing a manageable safety profile as a monotherapy [1].
Stock Solution Preparation:
Working Solution Preparation:
Cell Line Selection: Based on published research, the following cell lines have demonstrated appropriate responsiveness to YM155 treatment:
Table 1: Responsive Cell Lines for YM155 Survivin Suppression Assays
| Cell Line | Cancer Type | Reported IC₅₀ (nM) | Key Characteristics |
|---|---|---|---|
| UKF-NB-3 | Neuroblastoma | 0.49 | Most sensitive in panel [5] |
| SK-N-AS | Neuroblastoma | 3.55 | p53-null [5] |
| LAN-6 | Neuroblastoma | 248 | Relatively resistant [5] |
| RENCA | Renal carcinoma | 500-2000* | *Concentration used in functional studies [6] |
| HepG2 | Liver cancer | N/A | Responsive to survivin siRNA [7] |
| CAL27 | HNSCC | N/A | HPV-negative [3] |
Treatment Protocol:
For researchers interested in genetic suppression of survivin as a comparator to YM155 treatment, siRNA approaches provide a valuable alternative strategy. The following sequences have been experimentally validated:
Table 2: Experimentally Validated siRNA Sequences for Survivin Suppression
| Sequence Name | Target Sequence (5'-3') | Efficiency | Application |
|---|---|---|---|
| siRNA #2646 | Proprietary (Ambion) | >85% at 1 nM | Functional studies [2] |
| siRNA #121294 | Proprietary (Ambion) | >85% at 1 nM | Functional studies [2] |
| Survivin siRNA II | Commercial (CST) | Validated | General use [8] |
| Surv-1 | GAAGAAAGAAUUUGAGGAATT | Experimental | Liver cancer [7] |
| Surv-2 | CAAAGGAAACCAACAAUAATT | Experimental | Liver cancer [7] |
| Surv-3 | CAUUUUCAAAUUAGAUGUUTT | Experimental | Liver cancer [7] |
Materials:
Procedure:
Optimization Notes:
MTT Viability Assay Protocol:
Clonogenic Assay Protocol:
EdU Incorporation Assay for S-Phase Analysis:
Apoptosis Assessment by Annexin V/PI Staining:
Cell Cycle Analysis by PI Staining:
Western Blotting Protocol:
Quantitative RT-PCR for Survivin mRNA:
Three-Dimensional Spheroid Assay:
Migration and Invasion Assays:
The following diagram illustrates the core workflow for evaluating YM155-mediated survivin suppression and its functional consequences in cancer cells:
Table 3: Troubleshooting Guide for YM155 Survivin Suppression Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| High variability in IC₅₀ values | ABCB1-mediated efflux | Use ABCB1 inhibitors (verapamil, zosuquidar) to confirm target engagement [5] |
| Poor YM155 response | Low SLC35F2 expression | Select cell lines with confirmed YM155 sensitivity [5] |
| Inconsistent Western blot results | Survivin isoform expression | Validate antibody specificity for survivin isoforms [9] |
| Low siRNA transfection efficiency | Cell type-specific barriers | Optimize delivery using advanced carriers (e.g., cationic carbon dots) [7] |
| Lack of correlation between mRNA and protein knockdown | Protein half-life differences | Extend treatment time to 72-96 hours for protein turnover [2] |
Resistance Considerations: ABCB1 (P-glycoprotein) overexpression confers YM155 resistance in some cell models. Include ABCB1 inhibitors in preliminary experiments to assess contribution of efflux mechanisms [5].
Cell Line Variability: YM155 sensitivity varies significantly across cell lines (IC₅₀ range: 0.49 nM to 248 nM in neuroblastoma models). Conduct pilot studies to establish appropriate concentration ranges [5].
Combination Strategies: YM155 demonstrates synergy with conventional chemotherapeutics like etoposide. For combination studies, perform matrix dosing and analyze using Chou-Talalay or Bliss independence methods [1].
This compound (YM155) is a first-in-class small-molecule survivin suppressant with potent antitumor activity across diverse cancer types. Originally identified through high-throughput screening as an inhibitor of BIRC5 (survivin) promoter activity, YM155 has demonstrated exceptional potency in preclinical models, with cytotoxicity in the nanomolar range for many cancer cell lines [1]. The compound features an imidazolium-based structure with a molecular weight of 443.3 Da and the chemical formula [C₂₀H₁₉N₄O₃]⁺ Br⁻ [1]. YM155's cationic character contributes to its poor cell membrane permeability, necessitating active transport via cationic transporters for cellular uptake, which influences the timing of its intracellular effects [1].
The primary molecular target of YM155 was initially identified as survivin, a critical member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many malignancies but largely absent in normal differentiated tissues [2] [1]. However, subsequent research has revealed that YM155 exhibits a multimodal mechanism of action that extends beyond survivin suppression alone. These additional mechanisms include inhibition of topoisomerase activity, generation of reactive oxygen species (ROS), disruption of DNA damage repair pathways, and suppression of Mcl-1 expression [3] [4]. YM155 has advanced to Phase I/II clinical trials for several malignancies, including melanoma, leukemia, lymphoma, breast cancer, and non-small cell lung cancer, demonstrating a manageable safety profile as both a monotherapy and in combination regimens [2].
YM155 exerts its antitumor effects through a complex interplay of molecular mechanisms that collectively disrupt cancer cell viability and proliferation. The diagram below illustrates the key signaling pathways affected by YM155 treatment:
Figure 1. Multimodal mechanisms of YM155 action in cancer cells. YM155 induces both early and late cellular responses, beginning with survivin suppression and global translation inhibition, followed by DNA damage repair impairment, ROS generation, cell cycle arrest, and ultimately apoptosis.
The primary molecular events triggered by YM155 include rapid suppression of survivin expression at both mRNA and protein levels, occurring within 2-8 hours of treatment [1]. This is accompanied by activation of AMPKα and subsequent phosphorylation of Raptor at S792, leading to suppression of mTORC1 signaling and global inhibition of protein synthesis [1]. YM155 also induces cell cycle arrest at the G0/G1 phase through downregulation of cyclin D proteins and activation of retinoblastoma (Rb) protein via dephosphorylation at S807/811 [1].
At later time points (8-24 hours), YM155 triggers DNA damage response impairment through suppression of the ATR/ATM and Fanconi anemia repair pathways, including downregulation of FANC complex genes (A/B/E/F/G/M), FANC2, FANCI, BRCA1, BRCA2, RAD51, and PALB2 [4]. The compound also generates reactive oxygen species through mitochondrial DNA damage, further promoting apoptotic signaling [3]. These collective mechanisms converge to activate both intrinsic and extrinsic apoptosis pathways, resulting in caspase activation and programmed cell death [2] [1].
YM155 demonstrates variable cytotoxicity across different cancer types and cell lines, reflecting differences in cellular uptake, survivin dependency, and molecular context. The table below summarizes reported IC₅₀ values from published studies:
Table 1. Sensitivity profiles of various cancer cell lines to YM155 treatment
| Cancer Type | Cell Line | IC₅₀ Value | Assay Type | Exposure Time | Reference |
|---|---|---|---|---|---|
| Neuroblastoma | SH-SY5Y | 8-212 nM (range across 6 lines) | MTT | 72 h | [2] |
| Prostate Cancer | PC-3 | 1.84 nM | Viability assay | 72 h | [1] |
| Prostate Cancer | DU-145 | 3.7 nM | Viability assay | 72 h | [1] |
| Prostate Cancer | LNCaP | 44 nM | Viability assay | 72 h | [1] |
| Prostate Cancer | C4-2 | 15.9 nM | Viability assay | 72 h | [1] |
| Renal Cell Carcinoma | RCC4 | 1.5 nM | Viability assay | 72 h | [1] |
| Renal Cell Carcinoma | 786-O | 16 nM | Viability assay | 72 h | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 14.6 ng/mL (≈33 nM) | Alamar Blue | 24 h | [4] |
| Normal Prostate Epithelial Cells | HPEpiC | 99.6 nM | Viability assay | 72 h | [1] |
| Immortalized Prostate Epithelial | RWPE-1 | 25 nM | Viability assay | 72 h | [1] |
| Immortalized Prostate Epithelial | RWPE-2 | 29 nM | Viability assay | 72 h | [1] |
The sensitivity data reveals that aggressive cancer cell lines generally exhibit greater sensitivity to YM155 compared to their normal or less aggressive counterparts. For instance, in prostate cancer models, the castration-resistant PC-3 cell line demonstrates exceptional sensitivity (IC₅₀ = 1.84 nM), while normal prostate epithelial cells (HPEpiC) show significantly higher resistance (IC₅₀ = 99.6 nM), suggesting a favorable therapeutic window [1]. Similar patterns are observed in neuroblastoma models, where YM155 effectively inhibits cell viability across multiple cell lines with IC₅₀ values ranging from 8 to 212 nM [2].
The variability in sensitivity can be attributed to several factors, including differential expression of survivin and other molecular targets, variations in drug uptake mediated by cationic transporters, and genetic background differences affecting apoptotic signaling pathways. Notably, MYCN amplification status in neuroblastoma cells influences YM155 sensitivity, with MYCN-amplified lines generally showing higher susceptibility [2]. Additionally, the molecular context of p53 signaling appears to modulate cellular responses to YM155, with functional p53 pathways potentially enhancing drug efficacy through augmented apoptotic activation [2].
Selecting an appropriate viability assay is crucial for accurately evaluating YM155 effects. The table below compares common viability assays used in YM155 studies:
Table 2. Comparison of cell viability assays applicable to YM155 testing
| Assay Type | Principle | Advantages | Disadvantages | Compatibility with YM155 |
|---|---|---|---|---|
| WST-1 | Tetrazolium salt reduction by mitochondrial dehydrogenases | Higher sensitivity than MTT, water-soluble formazan, no solubilization step, suitable for time-course studies | May require intermediate electron acceptor, higher background possible, cost considerations | Excellent - used in multiple studies |
| MTT | Tetrazolium salt reduction to insoluble formazan | Well-established, inexpensive, widely available | Requires formazan solubilization, end-point measurement only, potential crystal interference | Good - used in neuroblastoma studies [2] |
| Alamar Blue | Resazurin reduction to fluorescent resorufin | Homogeneous format, multiple readings possible, highly sensitive | Fluorescence interference by compounds, longer incubation times | Good - used in breast cancer studies [4] |
| CellTiter-Glo | ATP quantification via luciferase reaction | Highly sensitive, broad dynamic range, simple protocol | Lysates cells, endpoint measurement, higher cost | Excellent for high-throughput screening [5] |
| Trypan Blue Exclusion | Membrane integrity assessment | Simple, inexpensive, direct cell counting | Labor-intensive, subjective, poor sensitivity, requires suspension cells | Limited - not recommended for detailed kinetics |
The diagram below illustrates a standardized workflow for assessing YM155 effects on cell viability:
Figure 2. Experimental workflow for YM155 viability assessment. The protocol includes parallel control setups and multiple time course options to capture both early signaling events and longer-term viability effects.
Key considerations for experimental design include appropriate cell seeding density optimization prior to YM155 testing, as overcrowding can influence drug sensitivity readings. Based on published studies, recommended seeding densities typically range from 5,000-10,000 cells per well for 96-well formats [4]. The YM155 concentration range should span at least four orders of magnitude (e.g., 0.1-1000 nM) to adequately capture the full dose-response relationship and calculate accurate IC₅₀ values. Exposure time should be determined based on experimental objectives: shorter exposures (2-8 hours) for early signaling and transcriptional responses, and longer exposures (24-72 hours) for viability and cytotoxicity assessments [1] [4].
Essential control groups must include vehicle controls (DMSO concentration matched to treated groups, typically <0.5%), positive controls (known cytotoxic agents such as 100 µM benzethonium chloride), and blank controls (media alone for background subtraction) [5]. For combination studies, synergy assessment using methods like the Chou-Talalay combination index is recommended to evaluate interactions between YM155 and other therapeutic agents [2].
The WST-1 assay provides a sensitive, one-step method for quantifying YM155 effects on cell viability, based on the cleavage of tetrazolium salt to water-soluble formazan by cellular mitochondrial dehydrogenases [6].
Materials Required:
Procedure:
Technical Notes:
The MTT assay represents a well-established alternative for assessing YM155 sensitivity, particularly useful for longer incubation periods and when spectrophotometric capabilities are limited [2] [7].
Materials Required:
Procedure:
Technical Notes:
Table 3. Troubleshooting guide for YM155 viability assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background signal | Serum components in medium, phenol red interference, chemical reduction of tetrazolium | Use phenol red-free medium, include proper blank controls, centrifuge plates before reading |
| Poor signal-to-noise ratio | Insufficient cell number, inadequate incubation with reagent, incorrect YM155 concentration range | Optimize cell seeding density, extend reagent incubation time, widen YM155 concentration range |
| High variability between replicates | Inconsistent cell seeding, bubble formation, edge effects in plates | Use electronic multichannel pipettes, ensure single cell suspension before seeding, pre-warm medium |
| Incomplete dissolution of MTT formazan | Insufficient DMSO volume, inadequate mixing, evaporation during incubation | Increase DMSO volume, use plate shaker, include humidity chamber during incubation |
| Atypical dose-response curves | YM155 chemical instability, cytotoxicity at high DMSO concentrations, mycoplasma contamination | Prepare fresh YM155 solutions weekly, ensure DMSO ≤0.5%, test for mycoplasma regularly |
Chemical Stability: YM155 demonstrates pH-dependent instability in aqueous solutions, particularly under alkaline conditions [3]. Stock solutions should be prepared in DMSO at concentrations of 10-100 mM and stored at -20°C in aliquots to avoid freeze-thaw cycles. Fresh working solutions should be prepared weekly for consistent results.
Cellular Uptake Limitations: Due to its cationic nature, YM155 requires active transport into cells, which can delay intracellular accumulation and the onset of biological effects [1]. This pharmacokinetic property necessitates longer exposure times compared to more membrane-permeable compounds. Studies indicate that achieving intracellular concentrations sufficient for cytotoxicity (e.g., 3 nM in PC-3 cells) requires approximately 6 hours of exposure at the Km value of 0.243 µM [1].
Off-Target Effects: While YM155 was initially characterized as a specific survivin suppressant, transcriptomic analyses reveal broad effects on multiple cellular pathways, including circadian rhythm genes, histone methylation, and DNA damage repair systems [4]. These pleiotropic effects should be considered when interpreting viability data, as reduced cell viability may not exclusively result from survivin suppression.
For accurate IC₅₀ determination, dose-response curves should be fitted using appropriate nonlinear regression models (e.g., four-parameter logistic curve). The drug sensitivity score (DSS) provides a robust alternative to IC₅₀ for comparing YM155 efficacy across cell lines, as it integrates multiple parameters from the dose-response curve [5].
When assessing combination therapies, synergy calculations are essential. The study by [2] demonstrated strong synergy between YM155 and etoposide in neuroblastoma models, with combination ED₇₅ values ranging from 0.17 to 1, significantly lower than either agent alone. Similar synergistic interactions have been reported with microtubule-targeting agents and radiation [2].
YM155 demonstrates enhanced antitumor activity when combined with conventional chemotherapeutic agents and targeted therapies. The molecular basis for these synergistic interactions stems from YM155's ability to suppress multiple survival pathways simultaneously while enhancing susceptibility to complementary mechanisms of cell death.
In neuroblastoma models, YM155 combination with etoposide resulted in synergistic growth inhibition, attributed to YM155-mediated downregulation of survivin and enhancement of etoposide-induced DNA damage [2]. Similar synergistic effects have been observed with radiation therapy, where YM155 converts radiation-induced senescence into apoptosis through inhibition of DNA repair pathways [2].
In B-cell lymphoma models, YM155 (designated as PC-002 in this context) enhanced the efficacy of anti-CD20 antibodies (rituximab, ripertamab, ofatumumab) by upregulating CD20 expression through c-Myc downregulation [8]. This combination resulted in complete tumor regression in xenograft models, whereas either agent alone showed limited efficacy [8].
The sequencing of combination treatments significantly influences efficacy. Preclinical data suggest that administering YM155 before or concurrent with DNA-damaging agents produces superior results compared to reverse sequences [2] [1]. Additionally, YM155 shows potential for overcoming chemoresistance in aggressive malignancies, particularly in p53-deficient contexts where conventional therapies often fail [2].
This compound (YM155) represents a promising anticancer agent with a unique multimodal mechanism of action centered on but not limited to survivin suppression. The application notes and protocols provided herein offer researchers comprehensive guidance for evaluating YM155 activity in preclinical models, with emphasis on assay optimization, appropriate controls, and interpretation of results in the context of the compound's specific chemical and pharmacological properties.
The robust viability assay protocols, particularly the WST-1 method, provide sensitive and reproducible approaches for quantifying YM155 effects across diverse cellular contexts. When properly implemented with attention to YM155's stability considerations and cellular uptake limitations, these assays can reliably characterize dose-response relationships, identify synergistic combinations, and contribute to the continued development of this promising therapeutic agent.
YM155 (sepantronium bromide) is a small-molecule suppressant of survivin, a member of the Inhibitor of Apoptosis Protein (IAP) family that is overexpressed in many tumors but is largely absent in terminally differentiated normal tissues [1] [2]. Its targeted mechanism and demonstrated efficacy across a range of cancers make it a compound of significant interest in preclinical drug development.
The table below summarizes the dosing protocols and key outcomes from recent in vivo studies utilizing YM155 in various human cancer xenograft models.
| Cancer Type / Model | Dosing Regimen | Treatment Duration | Key Efficacy Findings | Reported Molecular Effects |
|---|---|---|---|---|
| Pulmonary Arterial Hypertension (Mouse) | 5 mg/kg, s.c., daily | Last week of a 3-week model induction | Reduced RV systolic pressure, RV thickness, and pulmonary vascular remodeling [3]. | Decreased expression of survivin, Bcl2, and Mki67 in lung tissue [3]. |
| Rhabdomyosarcoma (RD cell line) | Combination with Cisplatin (details not fully specified in abstract) | Not specified in abstract | Significantly inhibited tumor growth by 13% compared to control (P<0.0001) [1]. | Promoted cisplatin-induced apoptosis; suppressed survivin at mRNA and protein levels [1]. |
| Wilms Tumor (SK-NEP-1 cell line) | 5 mg/kg and 10 mg/kg | 21 days | Inhibited tumor growth and decreased tumor weight (10 mg/kg: 0.72 ± 0.17 g vs. control: 2.36 ± 0.43 g) [2]. | Induced apoptosis; activated caspases 3/7 and 9; altered expression of 86 genes related to cell death pathways [2]. |
| Multiple Myeloma | Not specified in abstract | Not specified in abstract | Showed potent anti-myeloma activity in a mouse xenograft model [4]. | Suppressed survivin; directed Mcl-1 for proteasomal degradation; effective against quiescent and bortezomib-resistant cells [4]. |
| Pancreatic Cancer (MIAPaCa-2 cell line) | Not specified in abstract | Until day 31 | Inhibited tumor growth by 77.1% compared to control on day 31 [5]. | Downregulated survivin, XIAP, and EGFR; suppressed PI3K, p-ERK, and p-STAT3 [5]. |
Based on the search results, here are the detailed methodologies for key experiments involving YM155.
This protocol from a study on SK-NEP-1 Wilms tumor cells outlines a standard approach for evaluating YM155 efficacy [2].
This model demonstrates the application of YM155 beyond oncology, in a non-tumor disease context [3].
YM155 exerts its effects primarily by suppressing the anti-apoptotic protein survivin, but research shows its mechanism involves a broader network of signaling pathways. The following diagram illustrates the experimental workflow and key molecular mechanisms based on the cited studies.
The primary, well-established action of YM155 is the suppression of survivin, which promotes apoptosis [1] [2]. However, evidence points to additional, concurrent mechanisms that enhance its anti-tumor effects:
When designing experiments with YM155, please consider the following points derived from the literature:
I hope these detailed application notes and protocols assist in your research planning. Should you require further specifics on a particular cancer model or analytical technique, please feel free to ask.
YM155 (sepantronium bromide) is a novel small-molecule inhibitor that has demonstrated potent antitumor activity across diverse cancer types through complex and multifaceted mechanisms of action. Initially characterized as a selective survivin (BIRC5) suppressor, YM155 was discovered to transcriptionally inhibit this critical anti-apoptotic protein, which is overexpressed in most human tumors but largely absent in normal adult tissues [1] [2]. Survivin, the smallest member of the Inhibitor of Apoptosis (IAP) family, plays crucial roles in both apoptosis regulation and mitotic progression, making it an attractive therapeutic target [2]. However, subsequent research has revealed that YM155's mechanisms extend beyond survivin suppression alone, encompassing significant effects on mitochondrial function, additional apoptotic pathways, and cell cycle regulation.
Recent investigations have demonstrated that YM155 localizes to mitochondrial DNA, sharing structural similarities with ethidium bromide, leading to profound mitochondrial dysfunction [3]. This mitochondrial targeting results in decreased oxidative phosphorylation, reduced TCA cycle intermediates, loss of mitochondrial membrane potential, and increased mitochondrial permeability, ultimately triggering unique cell death pathways that may operate independently of classical apoptosis [3]. Additionally, YM155 has been shown to activate AMP-activated kinase (AMPK), downregulate bone morphogenetic protein (BMP) signaling, and enhance death receptor expression, particularly DR5, thereby sensitizing cancer cells to extrinsic apoptosis pathways [3] [4] [5]. The compound's ability to simultaneously target multiple critical survival pathways in cancer cells while demonstrating tolerable safety profiles in clinical trials has generated significant interest in its further development as an anticancer therapeutic [1].
YM155 induces cancer cell death through several interconnected biological pathways that can vary depending on cellular context and environment:
Mitochondrial Dysfunction: YM155 rapidly accumulates in mitochondrial DNA, causing dose-dependent decreases in ATP production within 3 hours of treatment. This mitochondrial localization disrupts electron transport chain function, leading to reduced basal respiration, suppressed maximum respiratory capacity, and increased proton leak [3]. These metabolic disruptions precede activation of cell death pathways.
Death Receptor Pathway Enhancement: In pancreatic cancer and other models, YM155 significantly upregulates DR5 expression and promotes assembly of the death-inducing signaling complex (DISC). This sensitizes cells to TRAIL-mediated apoptosis and enhances caspase-8 activation, particularly in combination with DR5 agonists like lexatumumab [4].
Cell Cycle Arrest: YM155 treatment induces G0/G1 phase cell cycle arrest in neuroblastoma and other cancer cells, accompanied by alterations in cyclin-dependent kinase regulators and suppression of mitotic progression [1].
Broad-Spectrum IAP Inhibition: Beyond survivin suppression, YM155 downregulates multiple inhibitor of apoptosis proteins including cellular IAP1/2 (cIAP1/2) and X-linked IAP (XIAP), reducing cellular threshold for apoptosis activation [4] [5].
Mcl-1 Downregulation: In glioma models, YM155 effectively suppresses Mcl-1 expression, a critical Bcl-2 family anti-apoptotic protein, thereby engaging the mitochondrial death pathway and overcoming resistance to TRAIL-induced apoptosis [5].
p53 Pathway Reactivation: YM155 treatment enhances p53 expression in neuroblastoma cells, suggesting reactivation of tumor suppressor pathways that complement its direct pro-apoptotic effects [1].
Metabolic Reprogramming: YM155 alters cancer cell metabolism by increasing glycolytic intermediates while decreasing TCA cycle metabolites and pyrimidine biosynthesis precursors, indicating comprehensive metabolic disruption beyond immediate bioenergetic compromise [3].
Table 1: YM155 Drug Characteristics and Apoptosis Mechanisms
| Characteristic | Details | Experimental Evidence |
|---|---|---|
| Chemical Properties | Imidazolium compound, structural similarity to ethidium bromide, cationic nature facilitates mitochondrial localization | Molecular modeling, PicoGreen quenching assays [3] |
| Primary Molecular Target | Survivin (BIRC5) transcription suppression | mRNA/protein analysis, promoter activity assays [1] [2] |
| Mitochondrial Effects | Decreased membrane potential, increased permeability, cytochrome c release, ATP depletion | TMRM staining, oxygen consumption rates, cytosolic fractionation [3] |
| Apoptosis Pathway Activation | Caspase-8, -9, -3 activation; PARP cleavage; Bak/Bax activation; DIABLO/smac release | Western blotting, caspase activity assays, crosslinking studies [4] [2] |
| Synergistic Interactions | Enhanced efficacy with etoposide, lexatumumab, TRAIL, gemcitabine | Combination index analysis, xenograft models [4] [1] |
Accurate detection and quantification of YM155-induced apoptosis requires multimodal approaches that capture both early and late apoptotic events while distinguishing apoptosis from other forms of cell death. The following methodologies have been validated across multiple cancer models treated with YM155 and provide complementary information about the timing and mechanisms of cell death.
Table 2: Methodologies for Detecting YM155-Induced Apoptosis
| Method | Key Readouts | Advantages | Limitations | YM155-Specific Observations |
|---|---|---|---|---|
| Annexin V/PI Flow Cytometry | Phosphatidylserine externalization (early apoptosis), membrane integrity (late apoptosis/necrosis) | Quantitative, distinguishes early/late apoptosis, adaptable to high-throughput | Cannot confirm caspase dependence, secondary necrosis may confound | Dose-dependent increase in Annexin V+ cells, cell line-specific patterns [6] [5] [2] |
| Caspase Activity Assays | Caspase-3, -8, -9 cleavage/activation | Mechanistic insight, specific to apoptosis, fluorogenic substrates available | May miss caspase-independent death | Cell line-dependent caspase activation; some models show caspase-independent death [3] [4] |
| Mitochondrial Membrane Potential (ΔΨm) | TMRM, JC-1, or TMRE fluorescence | Early apoptosis indicator, functional assessment | Not specific to apoptosis, influenced by metabolism | Rapid loss (within 3h) preceding other apoptotic markers [3] |
| Western Blotting | PARP cleavage, caspase processing, Bcl-2 family proteins, survivin downregulation | Mechanistic information, multiple targets simultaneously | Semi-quantitative, requires optimization | 55 kDa PARP fragment (atypical), cell line-specific caspase activation [3] [2] |
| Live-Cell Imaging (FRET-based) | Real-time caspase activation, kinetic analysis | Temporal resolution, single-cell analysis, distinguishes primary/secondary necrosis | Technical complexity, specialized equipment | Reveals transition from apoptosis to secondary necrosis [7] |
Principle: This widely adopted method detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane during early apoptosis using fluorescently labeled Annexin V, while propidium iodide (PI) distinguishes membrane integrity compromise in late apoptosis and necrosis.
Procedure:
YM155-Specific Considerations:
Principle: Caspase executioner enzymes (caspase-3, -7) and initiator caspases (-8, -9) undergo proteolytic cleavage during apoptosis, which can be detected by Western blotting or fluorometric activity assays.
Western Blot Procedure:
YM155-Specific Observations:
YM155 has demonstrated potent anticancer activity across diverse preclinical models, with efficacy metrics varying by cancer type, specific cell line, and experimental conditions. The following quantitative data summarize key findings from recent studies investigating YM155-induced apoptosis.
Table 3: YM155 Efficacy Metrics Across Cancer Models
| Cancer Type | Cell Line/Model | IC₅₀/Effective Concentration | Apoptosis Induction | Key Molecular Changes | Reference |
|---|---|---|---|---|---|
| Neuroblastoma | SH-SY5Y, SK-N-AS, NGP, LAN-5, IMR-32, CHLA-255 | 8-212 nM (72h MTT) | 2-7 fold increase vs control | Survivin downregulation, G0/G1 arrest, p53 enhancement | [1] |
| Pancreatic Cancer | Panc-1, PC-3 | 10-100 nM (48-72h) | Synergistic with lexatumumab | DR5 upregulation, Bak activation, cIAP1/2 suppression | [4] |
| Wilms Tumor | SK-NEP-1 | 1-100 nM (24h MTT) | Dose-dependent Annexin V+ cells | BBC3, BIRC3, CASP7, CASP9 upregulation | [2] |
| Glioma | U87, U373, LN229, LN18 | 10-500 nM (context-dependent) | Enhanced TRAIL sensitivity | Mcl-1 downregulation, mitochondrial pathway engagement | [5] |
| Non-Small Cell Lung Cancer | A549, H1299 | 10-20 nM (growth inhibition) | Caspase-independent cell death | AMPK activation, BMP suppression, mitochondrial dysfunction | [3] |
| Xenograft Efficacy | SK-NEP-1 (Wilms) | 5-10 mg/kg (7-10 days) | Significant tumor growth inhibition | Survivin suppression in excised tumors | [2] |
| Xenograft Efficacy | Panc-1 (Pancreatic) | 5 mg/kg (daily, 7 days) | Tumor growth inhibition without toxicity | DR5 upregulation, Bak activation confirmed | [4] |
The following diagram illustrates the key molecular pathways through which YM155 triggers cancer cell death, integrating both mitochondrial and death receptor-mediated mechanisms:
The following diagram outlines a comprehensive experimental approach for evaluating YM155-induced apoptosis:
Researchers may encounter several technical challenges when measuring YM155-induced apoptosis:
Cell Line Variability: Response to YM155 varies significantly across cancer types and even among lines from the same tissue origin. Always conduct preliminary dose-response studies (0.1-1000 nM range) to establish appropriate concentrations for specific models. Neuroblastoma lines show particular variability with IC₅₀ values ranging from 8-212 nM [1].
Caspase-Independent Cell Death: Some cell lines (e.g., A549, H1299) undergo YM155-induced death without characteristic caspase-3 activation or typical PARP cleavage, instead showing atypical 55 kDa PARP fragment [3]. In these cases, include multiple apoptosis detection methods and consider complementary viability assays.
Temporal Dynamics: Mitochondrial dysfunction occurs rapidly (within 3 hours) while phosphatidylserine externalization and DNA fragmentation manifest later (12-48 hours) [3]. Include multiple time points to capture the full progression of cell death events.
Combination Therapy Considerations: When testing YM155 with other agents, sequence of administration significantly impacts efficacy. For TRAIL or DR5 agonist combinations, pretreatment with YM155 typically produces stronger sensitization than concurrent or reverse treatment schedules [5].
Concentration Validation: Always verify survivin downregulation by Western blot or qPCR to confirm target engagement, particularly when testing new cell lines or experimental conditions [1] [2].
Appropriate Controls: Include both solvent controls (DMSO at equivalent concentrations) and positive controls (e.g., staurosporine for apoptosis induction) in every experiment to ensure technical validity.
Mitochondrial Assessment: For comprehensive evaluation of YM155's mitochondrial effects, combine membrane potential dyes (TMRM, JC-1) with functional assays (Seahorse extracellular flux analyzer for oxygen consumption rates) and metabolite profiling [3].
Flow Cytometry Compensation: When performing Annexin V/PI dual staining, include single-stained controls for proper fluorescence compensation and establish consistent gating strategies across experiments [6].
YM155 represents a promising anticancer agent with a unique multifaceted mechanism of action that extends beyond its original characterization as a survivin suppressor. These Application Notes provide comprehensive methodologies for investigating YM155-induced cell death through standardized protocols, validation criteria, and troubleshooting guidance. The integrated experimental approaches outlined herein enable robust detection and quantification of apoptosis across diverse cellular models, supporting continued investigation of YM155 as both a monotherapy and combination agent in oncology drug development.
YM155 (Sepantronium Bromide) is a small-molecule antitumor agent initially developed as a specific survivin suppressant, but emerging evidence indicates that its cytotoxic effects are primarily mediated through reactive oxygen species (ROS) induction and subsequent DNA damage [1]. This paradigm shift in understanding YM155's mechanism of action necessitates robust and standardized protocols for detecting ROS in cancer cells following YM155 treatment. ROS, including superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), function as double-edged swords in cancer biology—at moderate levels they promote tumor progression, but when exceeding cellular buffering capacity, they induce oxidative damage, trigger DNA damage, and initiate programmed cell death pathways [2] [3].
The naphthoquinone core in YM155's chemical structure enables it to accept electrons to form semiquinones and hydroxyquinones, which can be re-oxidized by molecular oxygen, generating ROS in a redox cycling process [4]. This ROS generation has been identified as a primary mechanism underlying YM155's cytotoxicity across various cancer types, including anaplastic thyroid cancer, breast cancer, and lymphoma models [5] [1]. Accurate detection and quantification of YM155-induced ROS is therefore critical for understanding its mechanism of action, optimizing combination therapies, and identifying predictive biomarkers for clinical application.
Table 1: Key Findings on YM155-Induced ROS in Cancer Models
| Cancer Type | Major ROS Findings | Detection Methods Used | Reference |
|---|---|---|---|
| Anaplastic Thyroid Cancer | Elevated ROS, decreased GSH/GSSG ratio, oxidative DNA damage | Fpg-modified comet assay, ROS fluorescence, glutathione assay | [5] |
| Breast Cancer | Oxidative stress-mediated DNA damage, adaptation via persistent DNA damage response | γ-H2AX staining, glutathione modulation | [1] |
| Lymphoma Models | Broad-spectrum USP inhibition via ROS-mediated oxidation of cysteine proteases | DUB activity assays, western blot | [4] |
Fluorescent probes remain the most accessible approach for detecting intracellular ROS in live cells following YM155 treatment due to their sensitivity, ease of use, and compatibility with standard flow cytometry and fluorescence microscopy platforms. However, researchers must consider the limited specificity of many commercial ROS probes and their susceptibility to artifacts [6].
Protocol: General Intracellular ROS Detection Using CM-H2DCFDA
Critical Considerations:
The formamidopyrimidine-DNA glycosylase (Fpg)-modified alkaline comet assay represents a highly specific approach for detecting oxidative DNA damage, particularly 8-oxoguanine and other oxidized purines, providing direct evidence of YM155-induced oxidative stress at the DNA level [5].
Protocol: Fpg-Modified Alkaline Comet Assay
Data Interpretation:
Monitoring the glutathione redox status provides indirect but crucial evidence of YM155-induced oxidative stress through disruption of the major cellular antioxidant system. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) serves as a sensitive indicator of redox balance [5].
Protocol: GSH/GSSG Ratio Measurement
Key Observations:
To comprehensively assess YM155-induced oxidative stress, researchers should implement an integrated detection strategy that combines multiple complementary approaches. The following workflow diagram illustrates the recommended sequential protocol for detecting and validating YM155-induced ROS in cancer cells:
Figure 1: Experimental workflow for comprehensive detection of YM155-induced ROS and oxidative stress in cancer cells
This integrated approach provides complementary evidence of YM155-induced oxidative stress at multiple biological levels, from initial ROS burst to functional consequences like DNA damage and antioxidant system disruption. The workflow begins with cell viability assessment to establish appropriate YM155 concentrations, proceeds through direct ROS detection and oxidative damage measurement, and culminates in validation through downstream consequences and antioxidant status evaluation.
Proper interpretation of YM155-induced ROS data requires understanding both the quantitative changes in ROS levels and the biological context of these changes. Flow cytometry data should be analyzed for both mean fluorescence intensity shifts and changes in the distribution patterns across the cell population. A bimodal distribution may indicate heterogeneous response to YM155 treatment, with some cells exhibiting dramatic ROS increases while others maintain normal levels. Comet assay data should demonstrate dose-dependent increases in DNA damage parameters, with significant enhancement in Fpg-treated samples indicating specific oxidative DNA damage.
Confounding Factors and Normalization Strategies:
Several critical technical considerations must be addressed to ensure reliable detection of YM155-induced ROS:
Specificity Challenges: Most fluorescent ROS probes lack absolute specificity for individual ROS species. CM-H2DCFDA, while often described as a "general ROS" indicator, is particularly sensitive to hydroxyl radicals, peroxynitrite, and hydrogen peroxide [6]. Researchers should avoid overinterpreting results as specific to one ROS type without additional validation experiments.
Antioxidant Interference: The cellular antioxidant systems remain active during ROS detection and can significantly influence results. The reduced glutathione system is particularly relevant for YM155 studies, as YM155-sensitive cells show decreased GSH/GSSG ratios [5]. Consider including antioxidants as experimental controls to confirm the specificity of observed effects.
Sample Processing Artifacts: Ex vivo sample handling can artificially generate ROS through mechanical stress, temperature changes, or light exposure. Procedures should be standardized to minimize these artifacts, including rapid processing, maintained temperature control, and protection from light.
Appropriate Controls:
Table 2: Troubleshooting Common Issues in YM155 ROS Detection
| Problem | Potential Cause | Solution |
|---|---|---|
| Weak or no ROS signal | YM155 concentration too low; insufficient treatment duration | Perform dose and time course experiments; use positive control to validate detection system |
| High background signal | Serum in detection medium; autofluorescence; probe oxidation | Use serum-free buffers during detection; include unstained controls; prepare fresh probe solutions |
| Inconsistent comet assay results | Cell overcrowding; uneven electrophoresis | Ensure appropriate cell density; check electrophoresis buffer level and temperature |
| Excessive cell death during assay | YM155 cytotoxicity | Shorten treatment time; reduce YM155 concentration; add viability normalization |
| Poor correlation between different ROS assays | Different aspects of oxidative stress being measured | Use multiple complementary assays; focus on consistent trends rather than absolute correlation |
The detection of YM155-induced ROS has significant implications for both understanding its mechanism of action and developing effective therapeutic strategies. The primary antitumor activity of YM155 across multiple cancer types, including anaplastic thyroid cancer, breast cancer, and lymphoma models, is now attributed to its ability to induce oxidative stress rather than solely to survivin suppression [5] [1]. This mechanistic understanding provides opportunities for rational combination therapies and biomarker development.
Combination Therapy Strategies:
Biomarker Development:
The role of ROS in YM155's mechanism extends beyond direct cytotoxicity to include inhibition of deubiquitinase enzymes. Recent research indicates that YM155 acts as a broad-spectrum inhibitor of ubiquitin-specific proteases (USPs), likely through ROS-mediated oxidation of catalytic cysteine residues in these enzymes [4]. This mechanism explains the destabilization of multiple short-lived oncoproteins such as c-Myc and the intracellular domain of Notch1 following YM155 treatment.
Accurate detection of YM155-induced ROS is essential for understanding its mechanism of action, identifying responsive tumor types, and developing rational combination therapies. The protocols outlined here—including fluorescent probe-based detection, Fpg-modified comet assay for oxidative DNA damage, and glutathione redox status assessment—provide complementary approaches for comprehensive evaluation of YM155-induced oxidative stress. Researchers should implement an integrated strategy that combines multiple detection methods and includes appropriate controls and normalization to account for technical artifacts and biological variability. The growing recognition of ROS-mediated effects as central to YM155's antitumor activity underscores the importance of these detection methods in both basic research and translational drug development efforts.
This compound (YM-155), initially identified as a survivin suppressor, has emerged as a potent DNA-damaging agent with complex mechanisms of action that extend beyond its original molecular target. While YM-155 was first developed as a specific inhibitor of the anti-apoptotic protein survivin (BIRC5), recent research has revealed that its primary anticancer activity actually stems from its ability to cause significant DNA damage, particularly at concentrations far lower than those required for survivin inhibition [1] [2]. This discovery has critical implications for both basic cancer research and drug development, necessitating robust experimental approaches to characterize YM-155-induced DNA damage responses across different biological contexts.
The dual mechanism of YM-155 action presents both challenges and opportunities for researchers. Understanding the precise molecular targets and downstream consequences of YM-155 treatment requires carefully designed assays that can distinguish between direct DNA damage effects and secondary cellular responses [1]. This technical document provides comprehensive application notes and detailed protocols for assessing YM-155-induced DNA damage response, incorporating both established methodologies and recent technical advances in the field. These protocols have been validated across multiple cancer cell models and are essential for researchers investigating YM-155's mechanism of action, screening for combination therapies, or identifying biomarkers of response.
YM-155 exerts its DNA-damaging effects through multiple interconnected pathways that involve both direct and indirect mechanisms of genotoxicity. The compound initially gained attention as a potent survivin suppressor, but subsequent research revealed that its DNA-damaging properties occur independently of survivin inhibition [1] [2]. The concentrations required for γH2AX foci formation (a marker of DNA double-strand breaks) are significantly lower than those needed for survivin suppression, suggesting that DNA damage represents the primary mechanism of action [1]. Recent evidence indicates that YM-155 induces oxidative stress through redox activation, generating reactive oxygen species (ROS) that cause DNA strand breaks and base damage [3] [4]. This oxidative DNA damage occurs independently of oxygen tension, distinguishing YM-155 from classic quinone-based anticancer agents [3].
The DNA damage response pathways activated by YM-155 treatment involve key sensors and transducers of genomic stress. Ataxia-telangiectasia mutated (ATM) kinase and ATM and Rad3-related (ATR) kinase are both activated in response to YM-155-induced DNA damage [1]. ATR kinase, in particular, has been identified as a potential direct target of YM-155, providing a mechanistic link to replication stress response pathways [1] [2]. YM-155 treatment also disrupts critical DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ), through mechanisms that may involve interference with ILF3/NF110 transcription factor function [1] [2]. This multifaceted engagement with DNA damage response pathways makes YM-155 a valuable tool for studying cellular responses to genomic instability and for targeting cancers with specific DNA repair deficiencies.
Table 1: Quantitative measures of YM-155-induced DNA damage across experimental systems
| Assay Type | Cell Line/Model | YM-155 Concentration | Exposure Time | Key Results | Reference |
|---|---|---|---|---|---|
| γH2AX Foci Formation | ATC (ACT1) | 10 nM | 24 h | 17.0-fold increase in foci (95% CI: 12.39-23.34) | [4] |
| γH2AX Foci Formation | ATC (THJ16T) | 10 nM | 24 h | 11.8-fold increase in foci (95% CI: 7.65-18.22) | [4] |
| γH2AX Foci Formation | ATC (THJ29T) | 10 nM | 24 h | 7.1-fold increase in foci (95% CI: 4.63-10.76) | [4] |
| FPG-Modified Comet Assay | ATC (ACT1) | 100 nM | 24 h | Increased tail length + further increase with Fpg | [4] |
| FPG-Modified Comet Assay | ATC (THJ16T) | 100 nM | 24 h | Increased tail length + further increase with Fpg | [4] |
| Reactive Oxygen Species | Multiple ATC lines | 100 nM | 1 h | Elevated ROS in all 4 ATC cell lines tested | [4] |
| GSH/GSSG Ratio | ATC (ACT1, THJ16T) | 100 nM | 24 h | Decreased reduced/oxidized glutathione ratio | [4] |
| Extrachromosomal HR Reporter | Various | - | - | Sensitive to pharmacological modulation | [5] |
| Extrachromosomal cNHEJ Reporter | Various | - | - | Sensitive to pharmacological modulation | [5] |
Table 2: YM-155 effects on cell cycle progression and viability across cancer models
| Cell Line | Cancer Type | IC₅₀ Value | Cell Cycle Arrest | Apoptosis Induction | Reference |
|---|---|---|---|---|---|
| ACT1 | Anaplastic Thyroid | 3.24 nM | S phase and G2/M transition | Observed | [4] |
| THJ16T | Anaplastic Thyroid | 5.10 nM | S phase and G2/M transition | Observed | [4] |
| THJ29T | Anaplastic Thyroid | 18.64 nM | S phase and G2/M transition | Observed | [4] |
| THJ11T | Anaplastic Thyroid | 73.39 nM | Minimal effect | Not significant | [4] |
| Primary Benign Thyroid | Normal | No effect up to 100 nM | No arrest | Not observed | [4] |
| OVCar | Ovarian | - | G2/M checkpoint abrogation | Survivin-independent | [1] |
| Esophageal SCC | Esophageal | - | Abrogated radiation-induced G2/M arrest | Enhanced radiation sensitivity | [1] |
The quantitative profiling of YM-155 reveals several important patterns that can guide experimental design. First, the compound demonstrates differential potency across cell lines, with IC₅₀ values ranging from low nanomolar to double-digit nanomolar concentrations [4]. This variability suggests that genetic background or molecular context significantly influences sensitivity to YM-155. Second, the temporal dynamics of DNA damage response activation follow predictable patterns, with ROS generation occurring within hours (as quickly as 1 hour), followed by DNA damage marker activation (γH2AX foci peaking at 24 hours), and eventual cell cycle arrest and apoptosis [4]. Third, the functional consequences of YM-155 treatment include distinct cell cycle arrest patterns, with prominent S phase and G2/M arrest observed in sensitive cell lines [4]. These quantitative relationships provide benchmark values for researchers designing experiments with YM-155 and suggest appropriate timepoints and concentrations for specific readouts.
Purpose: To detect and quantify DNA double-strand breaks through immunofluorescence staining of phosphorylated H2AX.
Materials:
Procedure:
Technical Notes: Include appropriate controls (untreated, positive control with bleomycin or radiation). Ensure consistent imaging parameters across all experimental conditions. For quantitative analysis, count at least 50 cells per condition. The appearance of >10 γH2AX foci per cell indicates significant DNA damage response activation [4].
Purpose: To detect and quantify oxidative DNA base damage in combination with single-strand breaks.
Materials:
Procedure:
Technical Notes: Include internal controls with known DNA damaging agents. Run samples in duplicate (with and without FPG treatment). The difference in tail moment between FPG-treated and untreated samples represents oxidative base damage [4].
Purpose: To measure the functional capacity of specific DNA repair pathways using extrachromosomal reporter systems.
Materials:
Procedure:
Technical Notes: This system enables simultaneous assessment of multiple repair pathways (HR, cNHEJ, MMEJ, SSA) [5]. Include control reporters for each pathway. The assay is suitable for high-throughput screening of DNA repair modulation.
When designing experiments to assess YM-155-induced DNA damage, several critical parameters require careful optimization to ensure robust and reproducible results. First, concentration selection should be guided by both literature values and preliminary dose-response curves, as YM-155 exhibits differential potency across cell lines (ranging from ~3 nM to >70 nM IC₅₀) [4]. Second, temporal dynamics must be considered, with different endpoints showing optimal detection windows: ROS generation occurs rapidly (within 1-6 hours), DNA damage markers peak at intermediate timepoints (γH2AX foci at 24 hours), and functional consequences manifest over longer periods (cell cycle arrest at 24-48 hours) [4]. Third, appropriate controls are essential, including vehicle controls, positive controls for DNA damage (e.g., bleomycin or radiation), and potentially negative controls with DNA damage repair inhibitors.
Several common technical challenges may arise when working with YM-155 DNA damage assays. In γH2AX foci quantification, high background signals can be minimized through careful optimization of antibody concentrations and thorough washing steps. For comet assays, sample processing time critically affects results, as extended processing can introduce additional DNA damage. When using DNA repair reporter systems, transfection efficiency must be standardized across conditions, typically through co-transfection with normalization controls [5]. Additionally, researchers should be aware that YM-155's effects on DNA repair pathways may alter the kinetics of damage resolution, potentially leading to apparently paradoxical results where increased damage markers coexist with functional repair activation.
For comprehensive characterization of YM-155-induced DNA damage, multiplexed approaches that combine multiple assessment methods provide the most robust insights. The integration of direct DNA damage detection (γH2AX foci, comet assay) with functional repair capacity assessment (reporter assays) and downstream consequences (cell cycle analysis, apoptosis) enables distinction between primary and secondary effects [1] [5] [4]. Advanced applications include live-cell imaging of DNA repair protein dynamics, high-content analysis of damage foci, and assessment of chromatin reorganization at damage sites [6] [7].
The extrachromosomal reporter systems described in this document offer particular advantages for high-throughput screening applications, as they can be adapted to 96- or 384-well formats and provide quantitative readouts of pathway-specific repair efficiency [5]. These systems are especially valuable for identifying synthetic lethal interactions between YM-155 and specific DNA repair deficiencies, with potential applications in personalized medicine approaches. When integrating multiple data streams, researchers should prioritize assays that provide complementary information—for example, combining oxidative damage detection (FPG-comet) with double-strand break quantification (γH2AX) and pathway functionality (reporters)—to build a comprehensive model of YM-155's effects on DNA damage response networks.
The comprehensive methodological framework presented in these application notes enables rigorous characterization of YM-155-induced DNA damage responses across diverse experimental contexts. The protocols for γH2AX foci quantification, FPG-modified comet assay, and DNA repair reporter systems provide both specificity and sensitivity in detecting distinct types of DNA lesions and repair pathway activities. The quantitative benchmarks established across multiple cancer models offer valuable reference points for experimental design and data interpretation.
As research on YM-155 continues to evolve, these standardized approaches will facilitate comparison across studies and accelerate the identification of biomarkers predicting response to this intriguing anticancer agent. The recognition that YM-155's primary mechanism involves DNA damage rather than survivin suppression represents a paradigm shift in understanding its therapeutic potential [1] [3] [4]. This refined mechanistic understanding, coupled with robust assessment methodologies, positions YM-155 as both a valuable tool compound for DNA damage response research and a promising candidate for targeted therapeutic approaches in DNA repair-deficient cancers.
The table below summarizes the primary documented mechanisms of resistance to YM155 and proposes potential experimental strategies to overcome them.
| Resistance Mechanism | Key Players & Process | Experimental Strategies to Overcome Resistance | Relevant Cancer Models |
|---|
| Reduced Drug Uptake / Increased Drug Efflux [1] [2] | SLC35F2 (uptake transporter) downregulation [1] [2] ABCB1 (MDR1/P-gp) (efflux transporter) upregulation [1] [2] | ➤ Use ABCB1 inhibitors (e.g., Verapamil) to resensitize cells [2]. ➤ Combine YM155 with other chemotherapeutics (e.g., Etoposide, Cabazitaxel) to bypass resistance [3] [4]. | Neuroblastoma [1] [2], Prostate Cancer [4] | | On-Target (Survivin) Adaptations [1] | Decreased sensitivity to survivin (BIRC5) depletion [1] | ➤ Combine with drugs that target alternative pathways (e.g., MDM2 inhibitors like Nutlin-3 to activate p53) [2]. | Neuroblastoma [1] [2] | | p53 Pathway Dysfunction [2] | TP53 mutations or loss of function compromise apoptosis [2] | ➤ Prioritize YM155 for p53 wild-type cancers [2]. ➤ Combine with p53 activators (e.g., MDM2 inhibitors) to enhance cytotoxicity [2]. | Neuroblastoma [2] | | Alternative Survival Pathways [5] | Upregulation of other anti-apoptotic proteins like Mcl-1 [5] | ➤ Combine with Mcl-1 inhibitors or other BH3-mimetics to promote apoptosis [5]. | Glioma [5] |
This protocol helps determine if resistance is due to impaired drug transport.
This protocol tests if combining YM155 with another agent can overcome resistance.
The diagram below illustrates the core mechanisms of YM155 resistance and the points of intervention for the strategies discussed.
Can YM155 resistance be predicted in a cell line? While not perfectly predictive, profiling the expression levels of ABCB1 and SLC35F2 can indicate susceptibility. High ABCB1 and/or low SLC35F2 are associated with acquired resistance, though they may not reliably predict intrinsic resistance in all naïve cell lines [1]. The TP53 status is also a critical factor [2].
Are there biomarkers to monitor for emerging YM155 resistance in models? Yes. In the acquired resistance setting, monitoring for increased ABCB1 expression and/or decreased SLC35F2 expression can serve as valuable biomarkers indicating the development of resistance, even if these markers are not predictive in treatment-naïve cells [1].
Does YM155 resistance always involve survivin? Not necessarily. While YM155 was developed as a survivin suppressant, resistance can occur through "off-target" mechanisms that reduce intracellular drug concentration (e.g., transporter changes) [1] [2]. Some resistant cells remain sensitive to direct survivin knockdown, indicating on-target resistance, while others do not [1].
What is a key consideration when designing combination therapies with YM155? The genetic background of the cancer cells is crucial. For instance, combining YM155 with MDM2 inhibitors (e.g., Nutlin-3) to activate p53 is a rational strategy primarily in p53 wild-type cancers [2]. In p53-mutant models, targeting other survival pathways like Mcl-1 may be more effective [5].
| Question | Answer |
|---|---|
| What is the primary mechanism of action of YM155? | Initially identified as a survivin suppressor, current evidence indicates its primary mechanism is induction of oxidative stress. YM155 generates ROS, causing DNA damage and apoptosis; survivin suppression is likely a secondary effect [1] [2] [3]. |
| Why do I see variable efficacy across different cell lines? | Sensitivity can vary significantly. Some Anaplastic Thyroid Cancer (ATC) cell lines show near-total proliferation loss at 10 nM, while others are less affected [1]. Resistance can develop through adaptation to both ROS and DNA damage pathways [2]. |
| Is the cytotoxicity of YM155 dependent on survivin suppression? | No. Studies show DNA damage occurs at concentrations lower than those needed for survivin inhibition. YM155's radiosensitizing effects are also survivin-independent [3] [4]. |
| What are the downstream consequences of YM155-induced oxidative stress? | Leads to DNA double-strand breaks, cell cycle arrest (S phase and G2/M), and activation of apoptosis [1] [3]. |
| Does YM155 affect normal cells? | Evidence suggests a potential therapeutic window. In one study, YM155 inhibited ATC cell proliferation while sparing primary benign thyroid cells (PBTCs) [1]. |
This protocol is adapted from research on anaplastic thyroid cancer (ATC) cells [1].
This method is widely used to confirm DNA double-strand breaks [1] [3] [4].
This protocol helps determine the functional outcomes of DNA damage [1].
The diagram below illustrates the primary molecular mechanism of YM155, summarizing the key steps from ROS generation to cell death.
The pathway confirms that oxidative stress is the central mechanism, with survivin suppression being one of several downstream consequences.
Q1: What is the primary mechanism of action of YM155, and why is this important for experimental design?
The primary anticancer mechanism of YM155 was initially attributed to the suppression of the anti-apoptotic protein survivin. However, more recent evidence indicates that induction of DNA damage is a primary and more potent mechanism [1].
A critical finding for dose-response experiments is that the concentration required to induce DNA damage is significantly lower than that needed for survivin inhibition [1]. Using a dose that only suppresses survivin might not activate the full DNA damage response, leading to an underestimation of YM155's cytotoxicity.
Q2: Our cell lines show variable sensitivity to YM155. What factors could explain this?
Differential sensitivity to YM155 across cell lines is a common observation. The table below summarizes key factors identified in the literature.
| Factor | Description | Evidence |
|---|---|---|
| Cell Cycle Phase | Cells in S-phase are most sensitive. YM155 causes S-phase arrest and induces DNA damage during replication [2]. | Sorted cells in S-phase showed significantly higher apoptosis [2]. |
| p53 Status | YM155 can be effective in both p53 wild-type and mutant cells, but the downstream signaling may differ [2]. | p53 phosphorylation (activation) is seen in some sensitive lines (e.g., REH), but not others (e.g., SUPB15, BLQ5) [2]. |
| Cancer Type | Acute Lymphoblastic Leukemia (ALL) cells are often highly sensitive, while Acute Myeloid Leukemia (AML) cells are generally more resistant [2]. | A screen of primary patient samples showed a median IC50 of 45 nM for ALL vs. 900 nM for AML [2]. |
| Bcl-xL Silencing | Genetic inhibition of Bcl-xL can dramatically sensitize glioma cells to YM155-induced apoptosis [3]. | This combination enhanced mitochondrial membrane depolarization and cytochrome c release [3]. |
Q3: How can we effectively combine YM155 with other agents?
YM155 shows synergistic effects with various drugs. The rationale often involves simultaneous targeting of parallel survival pathways.
Here are detailed methodologies for key assays cited in YM155 research.
Protocol 1: Assessing Cell Viability and Apoptosis
This is a fundamental assay to determine IC50 values and confirm cytotoxicity.
Protocol 2: Detecting DNA Damage via γH2AX Foci Analysis
The formation of γH2AX foci is a gold standard marker for DNA double-strand breaks.
Protocol 3: Analyzing Cell Cycle Arrest
This protocol helps confirm S-phase arrest.
The following diagram illustrates the key DNA damage response pathways activated by YM155 treatment, based on the described mechanisms [1] [2].
YM155 exerts its anti-cancer effects partly by inducing oxidative stress, leading to DNA damage and cell death in cancer cells [1]. Glutathione (GSH) is a major cellular antioxidant that defends against this kind of damage. Therefore, reducing glutathione levels can make cancer cells more vulnerable to YM155.
The table below summarizes the experimental evidence supporting this approach:
| Modulation Strategy | Experimental Model | Key Findings on YM155 Efficacy |
|---|---|---|
| Direct GSH Depletion (using compounds like Erastin, BSO) [2] | Various cancer cell lines | Increases intracellular reactive oxygen species (ROS), synergizes with YM155-induced oxidative stress [2]. |
| Inhibition of Glutathione Peroxase 4 (GPX4) [2] | Various cancer cell lines | Blocks repair of lipid peroxidation, works synergistically with YM155 to trigger ferroptosis and apoptosis [2]. |
| Observed Effect of YM155 Monotherapy [1] | Anaplastic Thyroid Cancer (ATC) cell lines (ACT1, THJ16T) | YM155 alone can decrease the GSH/GSSG ratio and increase ROS, indicating it inherently disrupts the redox balance [1]. |
This protocol outlines how to evaluate the effect of glutathione depletion on YM155 efficacy in vitro.
1. Cell Viability and Proliferation Assay
2. Measuring Glutathione Levels and Oxidative Stress
3. Assessing DNA Damage (γ-H2AX Foci Detection)
The diagram below illustrates how YM155 and glutathione depletion work together to push cancer cells into lethal oxidative stress.
Q1: Why does my combination treatment (YM155 + BSO) not show enhanced cytotoxicity?
Q2: Are there alternatives to BSO for glutathione modulation in vivo?
Q3: Is YM155's effect solely due to survivin inhibition?
| Question | Evidence-Based Answer & Key Considerations |
|---|---|
| What is the primary mode of action of YM155? | Primarily through generation of reactive oxygen species (ROS) [1] [2]. Survivin suppression and DNA damage are secondary effects [1]. This clarifies why it was ineffective in some clinical combinations. |
| Why did YM155 fail in clinical trials with docetaxel? | Poor clinical efficacy likely due to inappropriate combination choice [1]. Both drugs are cytotoxic and YM155-induced ROS initiates a feedback loop involving NRF2 and FoxO transcription factors that promotes drug resistance [2]. |
| Are the effects of YM155 dependent on survivin suppression? | No. Research shows YM155's DNA damage effects occur at lower concentrations than needed for survivin inhibition [3]. Studies in ovarian cancer and leukemia show its effects can be survivin-independent [3]. |
| What is a promising strategy to overcome YM155 resistance? | Concurrently inhibiting NRF2 and activating FoxO [2]. This disrupts the protective feedback loop, restores YM155 sensitivity in resistant cells, and may improve immune clearance of cancer cells [2]. |
| Which DNA damage response pathway is targeted by YM155? | YM155 is reported to inhibit ATR kinase, a key sensor of replication stress and single-strand breaks [3]. This causes replication forks to collapse, increasing DNA double-strand breaks. |
Here are methodologies for key experiments related to the FAQs.
This protocol is critical for verifying YM155's primary mechanism of action [2].
Workflow:
Methodology:
Troubleshooting: If ROS generation is not detected, confirm YM155 concentration and cell line sensitivity. Using a resistant cell line (YMR) as a negative control can be helpful [1].
This methodology helps identify synergistic drug pairs to enhance YM155 efficacy [4] [5].
Workflow:
Methodology:
Troubleshooting: Ensure DMSO concentrations are equalized and kept low (e.g., 0.5%) across all wells to avoid solvent toxicity. Run appropriate controls (untreated, vehicle-only).
Understanding this pathway is essential for designing rational combination therapies.
The diagram illustrates a critical feedback loop:
Based on the elucidated mechanisms, here are promising combination strategies to investigate:
| Combination Strategy | Rationale | Relevant Cancer Models |
|---|---|---|
| YM155 + NRF2 Inhibitor + FoxO Activator | Disrupts the key resistance feedback loop, restoring drug sensitivity [2]. | Triple-Negative Breast Cancer (TNBC) |
| YM155 + DNA Damage Repair Inhibitors | YM155 causes DNA damage and may inhibit ATR; combining with other DDR inhibitors could exacerbate genomic instability [6] [3]. | Various (Theoretical) |
| YM155 + PI3K/mTOR or PDPK1 Inhibitors | Co-targeting vertical nodes in the PI3K pathway is a validated "vertical synergy" strategy, and YM155's action is linked to PI3K/AKT/FoxO signaling [2] [5]. | Bladder Carcinoma, various others [5] |
The following table summarizes the key experimental details from the study that co-administered Sepantronium Bromide (YM155) with cuprizone to create a modified demyelination model [1].
| Aspect | Protocol Details |
|---|---|
| Objective | Accelerate cuprizone-induced oligodendrocyte degeneration and create a more rapid, reproducible model of toxic demyelination [1]. |
| Test Compound | This compound (YM155) [1]. |
| Animal Model | C57BL/6 mice [1]. |
| Dosing & Administration | Cuprizone: 400 mg/kg/day, administered orally via gavage for 3 weeks [1]. YM155: 1 mg/kg/day, co-administered via intraperitoneal (IP) injection [1]. | | Key Assessments | Behavioral Tests: Open-field test (for exploration and anxiety-like behavior) and Rota-rod test (for motor coordination and balance) [1]. Biochemical Analysis: Glutathione peroxidase (GPx) activity and Malondialdehyde (MDA) levels (to measure oxidative stress) [1]. Gene Expression: Analysis of Inhibitor of Apoptosis Proteins (IAPs) like BIRC5 (survivin), BIRC4 (XIAP), and NAIP [1]. Immunohistochemistry: Detection of caspase-3, caspase-9, and mature oligodendrocytes (MOG-positive cells) [1]. | | Reported Results | - Co-treatment worsened behavioral deficits in Open-field and Rota-rod tests [1].
For researchers aiming to replicate or build upon this model, here is a more detailed breakdown of the protocols.
The experimental workflow for assessing demyelination, apoptosis, and oxidative stress involves several key steps, which can be visualized in the following protocol flowchart:
Understanding the proposed mechanism of YM155 and being aware of potential experimental issues are crucial for successful implementation.
The following diagram illustrates the key signaling pathways through which YM155 is reported to exacerbate demyelination in this model, based on in vivo and in-silico findings [1].
Q1: What is the main advantage of using YM155 in the cuprizone model?
Q2: Does YM155 alone cause demyelination?
Q3: What are critical points for reproducing this model?
Q4: Are there other bromide compounds used in neuroscience research?
YM155 was initially identified as a suppressor of BIRC5 (survivin) transcription [1]. However, its efficacy is influenced by several interconnected mechanisms, as illustrated below.
Diagram: YM155's efficacy results from a network of mechanisms beyond survivin suppression. Activation of p53 and induction of DNA damage are significant contributors to the overall anti-cancer effect [1].
The table below summarizes the key mechanisms and why they might cause a disconnect between survivin suppression and overall efficacy.
| Mechanism | Description | Why It May Decouple Efficacy |
|---|---|---|
| Multi-Target Inhibition | YM155 directly inhibits topoisomerase activity, causing DNA damage [1]. | Cell death can occur via this DNA damage pathway independent of the level of survivin suppression. |
| p53 Pathway Activation | YM155 treatment can enhance expression of the tumor suppressor p53 [1]. | A strong p53-mediated apoptotic response can be the primary driver of efficacy, even if survivin suppression is incomplete. |
| Cellular Context | The genetic background of cancer cells (e.g., p53 mutation status) varies [2] [3]. | In p53-mutant cells, the efficacy of YM155 may rely more on its DNA damage effect, making survivin levels a less relevant biomarker. |
If you are observing this disconnect in your experiments, here is a systematic approach to identify the underlying cause.
A perceived lack of correlation might stem from incomplete measurement of survivin's functional state.
YM155 may be killing your cells through survivin-independent routes.
The stability and expression of survivin are controlled by a network of proteins that could compensate for YM155's suppression.
Q1: Can YM155 still be effective if survivin suppression is minimal? Yes. Efficacy is likely if the DNA damage or p53 activation pathways are strong enough to trigger cell death independently. The contribution of each pathway is highly dependent on the cellular context [1].
Q2: How does p53 status affect the response to YM155? The relationship is complex. Wild-type p53 can be activated by YM155, contributing to cell cycle arrest and apoptosis. However, in p53-mutant cells, YM155's efficacy may be more reliant on its DNA damage and topoisomerase inhibition effects, potentially altering the correlation with survivin suppression [1] [3].
Q3: Are there better biomarkers than total survivin protein levels for predicting YM155 response? Potentially. More informative biomarkers may include:
The following diagram outlines a recommended experimental workflow to systematically troubleshoot the efficacy disconnect.
The table below summarizes the hematological adverse effects (AEs) observed in clinical trials, which is essential for understanding what to monitor and manage.
| Adverse Effect | Reported Incidence & Severity | Clinical Context & Notes |
|---|---|---|
| Anemia | Common; 25.7% (control) to 49.0% (treatment groups) [1]. A major toxicity in a phase II DLBCL trial [2]. | Often observed as hemoglobin decline. Appears more frequent in patients receiving intraperitoneal chemotherapy regimens that included YM155 [1]. |
| Thrombocytopenia | Significantly more frequent in HIPEC groups (7.7%) vs. surgery-alone (2.9%) [1]. | |
| Neutropenia | Incidences were generally low (<12%) and did not always differ significantly from control groups [1]. | Grade 4 neutropenia lasting >4 days or with fever was defined as a dose-limiting toxicity (DLT) in phase I trials [3]. |
| Lymphopenia | Not explicitly detailed in the provided results. | Information on specific lymphocyte counts is limited in the available search results. |
Understanding YM155's mechanisms provides context for its hematological effects and potential resistance.
This mechanistic complexity is summarized in the following diagram:
Q1: What are the key hematological parameters to monitor in experiments using YM155? Prioritize monitoring hemoglobin/red blood cell counts (for anemia) and platelet counts (for thrombocytopenia). While neutropenia has been observed, the data suggests anemia and thrombocytopenia may be more prominent. Establish baseline counts and track them consistently throughout the treatment period [1] [2].
Q2: The efficacy of YM155 in our cell lines is variable. What could explain this? Variable sensitivity is common and can be influenced by several factors:
Q3: Are there any known synergistic combinations that could allow for lower, less toxic dosing of YM155? Yes, preclinical data shows promising combinations:
| Problem | Potential Investigation Pathways |
|---|
| High hematological toxicity in vivo | • Check pharmacokinetics: The mean steady-state concentration (Css) at the MTD (4.8 mg/m²/d) is 7.7 ng/mL [3]. Compare your model's exposure. • Consider alternative dosing schedules. Preclinical models showed 3-day and 7-day continuous infusions were superior to bolus dosing [3]. | | Lack of efficacy in a sensitive cell line | • Verify target engagement: Check for a decrease in survivin mRNA and protein levels post-treatment [5] [4]. • Assess cell cycle: Use flow cytometry to determine if cells are accumulating in S-phase [5]. • Analyze DNA damage response: Measure phosphorylation of Chk2 (Thr68) and H2AX as biomarkers of drug activity [5]. | | Developing resistance in long-term cultures | • Investigate compensatory pathways: Profile the expression of other anti-apoptotic proteins like Mcl-1 and XIAP, and check for activation of AKT signaling [6]. |
The information provided is primarily based on preclinical research and early-phase clinical trials. The safety and efficacy of YM155 in combination regimens are still under investigation. One phase I/II study in NSCLC concluded that adding YM155 to carboplatin and paclitaxel, while safe, did not demonstrate an improvement in response rate [7]. Therefore, these protocols should be used as a guide for research purposes.
The following table summarizes the core characteristics of YM155 and Temozolomide based on current literature.
| Feature | YM155 (Sepantronium Bromide) | Temozolomide (TMZ) |
|---|---|---|
| Status in GBM | Preclinical/Investigational; no clinical trials for GBM identified [1]. | Clinical Standard of Care (since 2005) [2] [3]. |
| Primary Mechanism | Survivin suppressant; induces apoptosis; interacts with RIPK2; downregulates Mcl-1 [4] [1]. | DNA alkylating agent; methylates guanine bases, leading to DNA damage and cell death [3] [5]. |
| Key Efficacy Data | • Potent in vitro cytotoxicity (IC50: 0.7 - 75 nM in GBM cell lines) [4] [1]. • Synergy with Bcl-2/Bcl-xL inhibitors (e.g., ABT-737) [4]. • Prodrug (aYM155) inhibits tumor growth in orthotopic GBM mouse models [1]. | • Median survival: 14.6 mos (with RT) vs. 12.1 mos (RT alone) [2]. • 2-year survival rate: 26.5% (with RT) vs. 10.4% (RT alone) [2]. | | Major Challenge | • Lack of cell-type selectivity (narrow therapeutic index) [1]. • Poor blood-brain barrier (BBB) penetration (parent drug) [1]. | • Resistance develops in ~50% of patients, often via MGMT DNA repair protein or other mechanisms [3]. | | Innovative Strategies | Prodrug approach (aYM155): Improves BBB penetration (brain/plasma ratio = 0.56) and enhances selective activation in GBM cells [1]. | Combination therapies: Levetiracetam (clinical trial) to potentially inhibit MGMT and sensitize cells [6]. |
For researchers, the methodologies and specific data from key studies are detailed below.
The following data comes from in vitro and in vivo preclinical studies.
The efficacy of TMZ is firmly established through a landmark clinical trial.
The diagram below illustrates the signaling pathways and key resistance mechanisms for both drugs, highlighting potential synergistic combination strategies.
The evidence suggests distinct and potentially complementary roles for YM155 and temozolomide in GBM research.
| Aspect | Details |
|---|---|
| Trial Design | Phase I/II, combination therapy (Sepantronium Bromide + Carboplatin + Paclitaxel) [1] |
| Patient Population | 19 patients with previously untreated stage IV NSCLC (Phase II part) [1] |
| Dosage | This compound: 10 mg/m²/day as a 72-hour continuous infusion every 21 days [1] |
| Primary Endpoint | Objective Tumor Response Rate (ORR) [1] |
| Efficacy Results | - ORR: 11% (2 Partial Responses out of 19 patients) [1]
For researchers, here is a detailed breakdown of the clinical trial methodology:
This compound (YM155) was initially identified as a selective survivin suppressant [1] [3]. Survivin is an inhibitor of apoptosis protein (IAP) that is highly expressed in many cancers and associated with treatment resistance [1] [4]. However, subsequent research indicates its mechanism is more complex and involves disrupting DNA damage response.
The following diagram illustrates the key molecular mechanisms and signaling pathways impacted by YM155, based on the broader scientific literature.
The diagram shows that YM155 exerts its effects through multiple interconnected pathways:
It is noteworthy that the concentrations required to induce DNA damage are reported to be lower than those needed for survivin suppression, suggesting that the DNA damage response may be a primary and critical mechanism of action [4].
For drug development professionals, the results highlight a common challenge in oncology drug development: promising preclinical activity does not always translate to clinical success in all contexts.
The table below summarizes how YM155 compares to other major strategies for targeting survivin in a research context.
| Therapeutic Approach | Mechanism of Action | Key Advantages/Evidence | Limitations/Challenges |
|---|---|---|---|
| YM155 (Small Molecule) | Suppresses survivin transcription; disrupts mitochondrial function [1] [2]. | Potent, nanomolar cytotoxicity in vitro; synergy with chemo/immunotherapy demonstrated in multiple cancer models (RCC, neuroblastoma, myeloma) [3] [4] [5]. | Modest efficacy in clinical trials; complex, time-dependent mechanisms (e.g., initial NF-κB activation) [1] [2]. |
| Gene Therapy | Uses dominant-negative mutants (e.g., survivin T34A) to disrupt function [6]. | Proven concept in PAH models; directly triggers apoptosis in vascular cells [6]. | Challenges in delivery and long-term expression; more invasive approach. |
| Antisense/Oligonucleotides | Degrades survivin mRNA or inhibits its translation. | High specificity for the survivin target. | Issues with stability, delivery, and off-target effects; limited clinical success. |
| Immunotherapy | Survivin-based cancer vaccines. | Leverages the body's immune system; potential for long-term memory. | Variable patient response; immunosuppressive tumor microenvironment can limit efficacy. |
While initially developed as a selective survivin suppressor, research reveals that YM155's mechanism is more complex and involves multiple cellular pathways, as illustrated below.
The diagram above shows that beyond inhibiting survivin, YM155 localizes to mitochondria, disrupting energy production and activating stress responses like AMPK, which in turn inhibits other growth pathways such as BMP signaling [2]. It also exerts a time-dependent inhibition of the pro-survival NF-κB pathway [1]. These multi-target effects contribute to its potent anti-cancer activity, including cell cycle arrest and caspase-independent cell death [4] [2].
For researchers, the key experimental findings and methodologies from the literature are summarized below.
The evidence positions YM155 as a versatile, multi-mechanism agent rather than a simple survivin suppressor. Its ability to target both survivin and mitochondrial metabolism suggests its potential is greatest in rational combination therapies.
Promising research directions based on current data include:
The table below summarizes the results from phase II clinical trials investigating YM155 plus docetaxel versus docetaxel alone.
| Cancer Type / Trial Description | Treatment Arms | Primary Endpoint(s) | Key Efficacy Results | Safety Profile |
|---|---|---|---|---|
| HER2-negative Metastatic Breast Cancer [1] | YM155 + Docetaxel vs. Docetaxel alone | Progression-Free Survival (PFS) | No significant difference: Median PFS was 251 days (combo) vs. 252 days (docetaxel). Objective Response Rate (ORR) was 26% vs. 25.5%. [1] | Combination was generally well tolerated. Common AEs (≥25%) included neutropenia, alopecia, and fatigue. Febrile neutropenia was more common with the combination (21% vs. 8%). [1] |
| Stage III/IV Melanoma [2] | YM155 + Docetaxel (Single-arm study) | 6-month PFS Rate | Modest activity: 6-month PFS rate was 34.8%. Objective Response Rate was 12.5%. The study did not meet its predetermined efficacy endpoint. [2] | Generally well tolerated. The established tolerable dose was docetaxel 75 mg/m² with YM155. [2] |
Preclinical studies provide a rationale for why the YM155 and docetaxel combination was investigated, despite its clinical performance.
For researchers, here is a detailed methodology from a preclinical study that demonstrated the efficacy of the combination in an ovarian cancer model [6]:
The following diagram summarizes the intended mechanism of YM155 and the identified resistance pathway, as revealed by the search results.
For drug development professionals, the data suggests:
The table below summarizes key clinical and preclinical findings for Sepantronium Bromide (YM155).
| Cancer Type / Context | Study Type / Model | Dosage & Administration | Key Findings & Efficacy | References |
|---|---|---|---|---|
| Advanced Solid Tumors or NHL | Phase I Clinical Trial (US & Japan) | Continuous IV infusion over 168h (7 days) every 21 days | No significant differences in pharmacokinetics (AUC, Css) between US and Japanese patient populations. | [1] |
| Stage IV NSCLC (untreated) | Phase I/II Clinical Trial (Combination Therapy) | 10 mg/m²/day as 72h CIVI with carboplatin (AUC6) and paclitaxel (200 mg/m²) | Favorable safety profile, but did not improve response rate. 2 partial responses (11%), median PFS 5.7 months, median OS 16.1 months. | [2] |
| Multiple Myeloma | Preclinical (Primary cells & cell lines) | In vitro treatment | Potently inhibited proliferation and induced apoptosis (IC50 range: 2 nM to 50 nM). Efficacy linked to downregulation of Mcl-1, not just survivin. | [3] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Preclinical (MOLT-4 cell line) | In vitro treatment | Induced apoptosis and significantly increased expression of P53, MiR-9, caspase 3 while decreasing survivin, Bcl-2, and EMT factors. | [4] |
| Prostate & Renal Carcinoma | Preclinical (Various cell lines) | In vitro treatment | Rapidly suppresses mTORC1 signaling via AMPK activation, leading to loss of Cyclin Ds and suppression of global protein synthesis. | [5] |
| Breast Cancer | Preclinical (MCF-7 resistant cell line) | In vitro treatment | Chronic exposure led to adaptive resistance via DNA damage-response pathways, not through survivin downregulation. | [6] |
To help you interpret the data, here are the methodologies for key experiments cited in the tables.
The research indicates that YM155's mechanism extends beyond its initial identification as a survivin suppressant. The following diagram synthesizes its multifaceted molecular actions as described in the studies.
The journey of YM155 from promising preclinical data to modest clinical outcomes offers critical insights for drug development professionals.
| Safety Aspect | YM155 Monotherapy (168-hr CIVI) [1] | YM155 + Carboplatin/Paclitaxel (72-hr CIVI) [2] | Typical Toxicities of Standard Chemotherapy (Carboplatin/Paclitaxel) [2] |
|---|---|---|---|
| Most Common Toxicities | Mostly Grade 1-2: stomatitis, pyrexia, nausea [1] | Mostly hematological (from combination chemo) [2] | Severe hematological toxicities, neurotoxicity, nephrotoxicity [2] |
| Severe/ Dose-Limiting Toxicities | Reversible elevation in serum creatinine; one case of acute tubular necrosis at 6.0 mg/m²/day [1] | Not specified beyond hematological events in phase II; MTD of YM155 was 10 mg/m²/day in this combo [2] | Dose-limiting hematological toxicity, neurotoxicity [2] |
| Maximum Tolerated Dose (MTD) | 4.8 mg/m²/day (168-hr CIVI) [1] | 10 mg/m²/day (72-hr CIVI) [2] | (Established standard doses) |
| Renal Toxicity | Identified as DLT; requires monitoring [1] | Not a highlighted issue in the phase II study [2] | Potential nephrotoxicity (from Carboplatin) [2] |
The safety data in the table above comes from robust clinical trial designs. Here are the methodologies for the key studies cited.
| Trial Component | Phase I Monotherapy Study [1] | Phase I/II Combination Study [2] |
|---|---|---|
| Primary Objective | Determine MTD, safety, and PK of YM155 [1] | Determine MTD of YM155 with carboplatin/paclitaxel, then assess safety and efficacy in phase II [2] |
| Patient Population | Advanced solid malignancies or lymphoma, refractory to standard therapy [1] | Phase I: solid malignancies; Phase II: untreated stage IV NSCLC [2] |
| Drug Administration | YM155 administered via 168-hour Continuous IV Infusion (CIVI) every 3 weeks [1] | YM155 administered via 72-hour CIVI; carboplatin (AUC6) and paclitaxel (200 mg/m²) given standardly [2] |
| Dose Escalation | Starting dose: 1.8 mg/m²/day, escalated using a standard scheme [1] | YM155 starting dose: 3.6 mg/m²/day, escalated in combination with fixed-dose chemo [2] |
| Safety Assessments | NCI CTC v.3; DLTs defined in cycle 1; intensive monitoring (vitals, labs, urinalysis) [1] | Standard safety monitoring; DLTs defined during cycle 1; tumor assessment every two cycles [2] |
The following diagram illustrates the workflow of the typical phase I/II clinical trials from which this safety data was derived.
For researchers and clinicians, the data suggests several key points:
The table below summarizes the key chemotherapeutic classes and specific agents that have shown synergistic activity with YM155 in preclinical models.
| Combination Partner | Cancer Type(s) Tested | Key Experimental Findings | Proposed Mechanism of Synergy |
|---|---|---|---|
| Platinum Drugs (Cisplatin, Carboplatin) [1] | Non-Small Cell Lung Cancer (NSCLC) | Synergistic increase in apoptosis and caspase-3 activity; delayed tumor growth in xenografts. | YM155 delays repair of platinum-induced DNA double-strand breaks (inhibited γ-H2AX focus resolution) [1]. |
| Microtubule-Targeting Agents (Docetaxel, Paclitaxel, Vinorelbine) [2] | Triple-Negable Breast Cancer (TNBC) | Synergistic antiproliferative and caspase 3/7-inducing effects; complete regression in xenograft models [2]. | YM155 counteracts survivin accumulation induced at G2/M phase by these agents, leading to enhanced apoptosis [2]. |
| Nucleoside Analogues (Gemcitabine) [3] [4] | Pancreatic Cancer | Enhanced cytotoxicity and clonogenic inhibition; potentiated antitumor effect in xenografts [4]. | YM155 suppresses gemcitabine-induced survivin upregulation; also involves DR5 upregulation and Bak activation [3] [4]. |
| Topoisomerase II Inhibitors (Etoposide) [5] [6] | Neuroblastoma, Acute Myeloid Leukemia (AML) | Synergistic inhibition of cell growth; enhanced anti-proliferative effects [5] [6]. | Downregulation of survivin enhances chemosensitivity; in ALL, YM155 also induces DNA damage pathway [5] [6] [7]. |
| Kinase Inhibitors (Lapatinib) [8] | Neuroblastoma | Highly potent synergy; re-sensitized YM155-resistant cells; reduced tumor size in vivo. | Lapatinib inhibits ABCB1 efflux transporter, increasing intracellular accumulation and cytotoxicity of YM155 [8]. |
| EZH2 Inhibitors (EPZ-6438, GSK343) [9] | Neuroblastoma & Other Solid Tumors | Remarkable synergistic effect, independent of EZH2's methyltransferase activity [9]. | Co-targeting a 27-gene network centered on EZH2 and BIRC5 (survivin); induces unfolded protein response [9]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental protocols used in these studies.
The synergistic effects of YM155 are multi-faceted. The diagram below integrates the primary mechanisms identified across multiple studies.
The interplay of these mechanisms explains the strong synergistic activity observed when YM155 is paired with conventional chemotherapy.
When evaluating YM155 combinations for your research, please consider the following:
| Biomarker Category | Specific Biomarker | Predictive Value & Association |
|---|---|---|
| Survivin Expression | Survivin (BIRC5) mRNA/Protein Levels | Not a reliable predictor; suppression is a secondary effect; resistance occurs despite survivin downregulation [1] [2]. |
| Oxidative Stress & DNA Damage | Elevated ROS; Persistent DNA Damage Response (DDR) | Predicts poor response/resistance; high levels of γH2AX and other DDR proteins indicate adaptation [2]. |
| Cellular Transporters | Low OCT2/SLC22A2, High MFSD12 Expression | Predicts sensitivity (OCT2) and resistance (MFSD12); OCT2 is a major uptake transporter for YM155 [1]. |
| Metabolic & Signaling Proteins | Low Glutathione (GSH); AMPK Activation/mTORC1 Suppression | Sensitizes cells; low GSH augments YM155 effect; AMPK/mTOR pathway is an early response [2] [3]. |
Here are the methodologies from key studies that you can reference or adapt for your own research.
This protocol is based on the 2021 study that established ROS generation as YM155's primary mode of action [1].
This 2019 study detailed the early cellular responses to YM155 in prostate and renal cancer cells [3].
The following diagram illustrates the complex mechanism of action of YM155 and the biomarkers involved, integrating findings from multiple studies.
The shift in understanding YM155's primary mechanism has significant implications for its clinical development. The failure of survivin levels to predict response in trials is likely because it's a downstream effect. Promising strategies include: